Fulacimstat (BAY 1142524) works by selectively inhibiting the enzyme chymase, a serine protease stored in and released from mast cells [1] [2].
The table below summarizes the core characteristics of this compound:
| Property | Description |
|---|---|
| Modality | Small Molecule [1] |
| Molecular Formula | C₂₃H₁₆F₃N₃O₆ [1] |
| Molecular Weight | 487.391 g/mol [1] |
| Primary Target | Chymase (CMA1) [1] |
| Mechanism | Inhibition of chymase, preventing its cleavage of substrates like angiotensin I and plasmin [4] |
| Administration | Oral [4] |
The journey of this compound from discovery through clinical trials reveals a shift in its potential therapeutic application.
In hamster models of cardiac stress, this compound demonstrated promising effects [3]:
Clinical trials focused on this compound's effect on adverse cardiac remodeling after acute myocardial infarction.
The discovery and characterization of this compound involved several key experimental methodologies.
The following diagram illustrates the high-level workflow from screening to the optimized clinical candidate, this compound.
Research and development workflow for this compound, from initial screening to clinical candidate identification.
Due to the neutral efficacy results in heart failure trials, the focus for chymase inhibition has shifted based on new biological insights [4].
The diagram below contrasts the original and newly proposed mechanisms of action for this compound.
This compound's dual therapeutic potential via chymase inhibition, showing both the original cardiac-focused pathway and the newer thrombosis-related pathway.
For researchers in drug discovery, the case of this compound highlights several important aspects:
Fulacimstat is an orally available, potent, and selective inhibitor of the serine protease chymase (CMA-1) [1] [2]. Chymase is produced and stored in mast cells and is released upon their activation into the extracellular matrix, where it catalyzes several proteolytic reactions [2].
The discovery of this compound began with a high-throughput screen of over 2.5 million compounds from the Bayer compound library [2].
Diagram of the hit-to-lead optimization campaign that resulted in this compound.
The subsequent hit-to-lead and optimization process revealed several key findings [2]:
The following tables summarize key quantitative data from the preclinical characterization of this compound.
Table 1: In Vitro Inhibitory Potency and Selectivity
| Parameter | Result | Details / Other Enzymes Tested |
|---|---|---|
| Human Chymase IC50 | 4 nM | [4] |
| Hamster Chymase IC50 | 3 nM | [4] |
| Selectivity | Selective | Selective against trypsin, plasmin, and thrombin [2]. |
Table 2: In Vivo Efficacy in Disease Models
| Model | Species | Treatment | Key Results |
|---|---|---|---|
| Isoprenaline-induced cardiac fibrosis | Hamster | This compound (1, 3, 10 mg/kg) | Dose-dependent reduction of cardiac fibrosis area [4]. |
| Myocardial Infarction (MI) | Hamster | This compound (10 mg/kg) | Significantly reduced end-diastolic pressure; reduced fibrotic area and improved cardiac response [2]. |
| Deep Vein Thrombosis (DVT) | Mouse (mMCP-4 KO) | Genetic repression or chymase inhibitor (TY-51469) | Resolved and prevented venous thrombus formation with no impact on bleeding time [3]. |
Table 3: Pharmacokinetic and Safety Profile
| Parameter | Profile / Finding |
|---|---|
| Permeability (Caco-2) | Good (Papp A→B 422 nm/s; efflux ratio 0.39) [2]. |
| Metabolic Stability | Excellent in vitro stability in rat hepatocytes [2]. |
| Clinical Safety (CHIARA MIA 1) | Safe and well-tolerated at all examined doses (5-25 mg BID, 50 mg QD) for 2 weeks in post-MI patients. No relevant effects on vital signs or potassium [5]. |
Despite its solid preclinical profile and good safety in early trials, this compound did not demonstrate efficacy in its original primary clinical goal: inhibiting adverse cardiac remodeling in patients with left ventricular dysfunction after myocardial infarction (CHIARA MIA 2 trial) [6].
However, the subsequent discovery of chymase's role in inactivating plasmin within thrombi has opened a new and promising therapeutic pathway [1] [3]. The rationale for this new application is summarized below.
Mechanism of chymase inhibition as a profibrinolytic strategy with low bleeding risk.
This new mechanism is particularly compelling because chymase inhibition promotes thrombus resolution without affecting bleeding time or hemostasis, a significant advantage over current anticoagulants and thrombolytics like tPA [1] [3]. This positions this compound and other chymase inhibitors as potential safe profibrinolytic drugs for acute thrombosis settings like stroke, pulmonary embolism, and deep vein thrombosis [1].
The table below summarizes the core characteristics of fulacimstat:
| Attribute | Description |
|---|---|
| INN Name | This compound [1] |
| Code Name | BAY 1142524 [2] |
| CAS Number | 1488354-15-9 [3] [1] |
| Molecular Formula | C₂₃H₁₆F₃N₃O₆ [3] [1] |
| Molecular Weight | 487.38 g/mol [3] |
| Mechanism of Action | Potent, selective inhibitor of chymase (a serine protease) [2] |
| Administration | Oral [3] |
Extensive preclinical studies characterized the potency, selectivity, and initial therapeutic rationale for this compound.
| Parameter | Preclinical Findings |
|---|---|
| In Vitro Potency (IC₅₀) | Human chymase: 4 nM; Hamster chymase: 3 nM [3] |
| In Vivo Efficacy (Animal Models) | Myocardial Infarction (Hamsters): Reduced cardiac fibrosis and end-diastolic pressure, improved contractility and relaxation. No effect on blood pressure or heart rate [3]. Isoprenaline-induced Fibrosis (Hamsters): Dose-dependently reduced cardiac fibrosis area [3]. | | Original Therapeutic Rationale | Inhibit chymase-mediated formation of Angiotensin II and TGF-β in damaged heart tissue, thereby mitigating adverse cardiac remodeling and fibrosis [2] [4]. | | Selectivity | Selective for chymase over other serine proteases like trypsin, plasmin, and thrombin (demonstrated with the initial screening hit) [4]. |
The following diagram illustrates the original and newly discovered mechanisms of chymase that this compound inhibits.
This diagram shows how this compound blocks chymase activity, which was originally targeted to prevent fibrosis and remodeling [2] [4] [5], and more recently to prevent plasmin inactivation within thrombi [2].
This compound advanced to Phase IIa clinical trials for its original indication, with the following outcomes:
| Trial Name | Phase | Patient Population | Key Results |
|---|---|---|---|
| CHIARA MIA 1 [6] | I | Stable patients with Left Ventricular Dysfunction (LVD) post-MI | Safe and well-tolerated at all doses tested (5 mg & 10 mg BID, 25 mg BID, 50 mg QD). No clinically relevant effects on vital signs or potassium. Achieved therapeutic plasma concentrations. |
| CHIARA MIA 2 [7] | IIa | Patients after first acute ST-egment Elevation Myocardial Infarction (STEMI) | No efficacy on primary endpoints (left ventricular function and infarct size) after 6 months of treatment, despite achieving target plasma levels. Safety profile was confirmed. |
Following the neutral clinical results for cardiac remodeling, a new biological role for chymase was discovered, reigniting interest in this compound [2] [8].
This compound is a well-characterized oral chymase inhibitor with a strong safety profile. Its journey highlights how a compound can be repurposed based on new scientific insights. While it did not meet endpoints for post-heart attack remodeling, its novel pro-fibrinolytic mechanism offers a promising pathway for safer treatments for thrombotic diseases.
Fulacimstat (BAY 1142524) represents a first-in-class, potent and selective small molecule inhibitor of the serine protease chymase (CMA1) with a novel mechanism of action. Originally developed for cardiac fibrotic remodeling, recent research has revealed its significant potential as a profibrinolytic agent for thrombotic disorders with a potentially superior safety profile compared to current antithrombotic therapies. This comprehensive technical review details the discovery, optimization, mechanistic characterization, and experimental applications of this compound, providing researchers and drug development professionals with essential data and methodologies for further investigation in this emerging field. The compound demonstrates exceptional selectivity across serine proteases and has proven safe in clinical trials, positioning it as a promising candidate for conditions where thrombosis resolution is needed without increased bleeding risk [1] [2] [3].
Protein Classification: Chymase (CMA1) is a chymotrypsin-like serine protease encoded by the CMA1 gene in humans (Ensembl ID: ENSG00000092009) and is primarily stored within and released by mast cells upon activation. The enzyme has a molecular weight of approximately 27.3 kDa and exhibits endopeptidase activity as its primary molecular function [4] [5].
Subcellular Localization: CMA1 is predominantly located within secretory granules of mast cells and is released into the extracellular space upon degranulation. This compartmentalization is crucial for its regulated activity, as it is rapidly inhibited by circulating serine protease inhibitors in plasma [5] [6].
Biological Substrates and Functions: CMA1 plays multifaceted roles in physiological and pathological processes through its proteolytic activity on numerous substrates:
The involvement of CMA1 in diverse disease processes has established it as a compelling therapeutic target:
Cardiovascular Pathologies: CMA1-positive mast cells are significantly increased in heart failure, myocardial infarction, ischemic heart disease, and abdominal aortic aneurysms. The enzyme contributes directly to adverse cardiac remodeling through angiotensin II production and TGF-β activation, promoting cardiac fibrosis and hypertrophy [1] [6].
Fibrotic Disorders: CMA1 activation plays key roles in diabetic nephropathy, polycystic kidney disease, idiopathic interstitial fibrosis, hepatic cirrhosis, and other chronic fibrotic conditions through its effects on extracellular matrix degradation and cytokine activation [1].
Respiratory and Inflammatory Diseases: Increased CMA1 activity has been documented in asthma, chronic obstructive pulmonary disease, atopic dermatitis, and Crohn's disease, where it contributes to tissue remodeling and inflammation persistence [1].
Thrombotic Disorders: The recent discovery that CMA1 inactivates plasmin within fibrin-rich clots has revealed its crucial role in thrombus stabilization. This finding has spurred significant interest in CMA1 inhibition as a novel approach to promote fibrinolysis without disrupting hemostasis, addressing a major limitation of current anticoagulant therapies [1] [2] [3].
The discovery journey of this compound began with a high-throughput screening campaign of over 2.5 million compounds from the Bayer compound library using recombinant human chymase and a fluorogenic angiotensin-based substrate. The screening identified 291 initial hits, with compound 1 emerging as a promising starting point despite modest human chymase inhibitory activity (IC~50~ = 2.2 μM) due to its improved potency against hamster chymase (IC~50~ = 220 nM), favorable selectivity profile against other serine proteases, and promising physicochemical properties [1].
Table 1: Initial Hit Characterization and Early Structure-Activity Relationship
| Compound | Structural Features | Human Chymase IC~50~ | Hamster Chymase IC~50~ | Key Observations |
|---|---|---|---|---|
| 1 (Hit) | 1,2,4-triazin-dione core, 3-trifluorobenzyl R~3~, carboxylic acid R~2~ | 2.2 μM | 220 nM | Favorable selectivity, good physicochemical profile |
| 4 | Para-fluoro addition on benzylic group | >30 μM | N/A | Dramatic activity loss, indicating steric sensitivity |
| 6 | Tetrazolyl replacement of carboxylic acid | ~μM range | N/A | Acid bioisostere tolerated |
| 7 | Pyrimidin-2,4-dione (uracil) core | Comparable to 1 | N/A | Core switch maintained activity |
| 8 | Uracil core with ortho-substituent | Improved potency | N/A | Enhanced activity, good Caco-2 permeability (P~app~ 422 nm/s), excellent metabolic stability |
Early structure-activity relationship (SAR) investigations revealed a steep SAR profile, particularly for substitutions at the R~3~ position (4-position of the triazindione ring). The critical nature of the binding interaction was subsequently explained by X-ray crystallography, which demonstrated that the trifluororobenzyl group occupies the lipophilic S1 pocket of the enzyme, while the carboxylic acid and adjacent carbonyl form hydrogen bonds with Lys192. This binding mode explained the significant activity loss observed with even minor structural modifications at the R~3~ position [1].
The optimization campaign focused on the uracil core scaffold (pyrimidin-2,4-dione) due to its synthetic accessibility and comparable activity to the original triazindione hit. Strategic modifications addressed multiple parameters:
Synthetic Strategy: Two primary synthetic routes were developed: (1) early introduction of the aniline R~1~ group followed by uracil ring construction and N~3~ alkylation, and (2) late-stage introduction of R~1~ via Chan-Lam coupling, providing flexibility for SAR exploration [1].
SAR Optimization: Comprehensive exploration of all substituents established that small lipophilic ortho-substituents adjacent to the trifluoromethyl group enhanced potency, consistent with the available space observed in the S1 pocket from crystallographic data [1].
Physicochemical and DMPK Optimization: The lead candidate this compound emerged from this optimization process with balanced properties including good membrane permeability, low efflux ratio (0.39 in Caco-2), and excellent metabolic stability (hepatocyte CL 0.26 L/(h·kg) in rats) [1].
The resulting clinical candidate, this compound, features a uracil core with optimized substituents that confer potent chymase inhibition (IC~50~ = 4 nM), excellent selectivity against other serine proteases (>500-fold selectivity versus plasmin, plasma kallikrein, thrombin, tPA, factor Xa, and factor XIa), and favorable drug-like properties suitable for oral administration [1] [2].
This compound demonstrates a highly selective inhibition profile against human chymase with minimal off-target activity against related serine proteases:
Table 2: Selectivity Profile of this compound Against Serine Proteases
| Enzyme Target | IC~50~ Value | Selectivity Index (vs. Chymase) | Functional Implications |
|---|---|---|---|
| Chymase (CMA1) | 4 nM | 1-fold | Primary therapeutic target |
| Plasmin | >2 μM | >500-fold | Reduces bleeding risk concerns |
| Plasma Kallikrein | >2 μM | >500-fold | Minimizes inflammatory side effects |
| Thrombin | >2 μM | >500-fold | Preserves hemostatic function |
| Tissue Plasminogen Activator (tPA) | >2 μM | >500-fold | Allows combination therapy |
| Factor Xa | >2 μM | >500-fold | Maintains coagulation cascade |
| Factor XIa | >2 μM | >500-fold | Preserves intrinsic pathway |
The exceptional selectivity profile of this compound is particularly advantageous for its application in thrombotic disorders, as it preserves normal hemostatic mechanisms while specifically targeting the plasmin-inactivating function of chymase within thrombi [2].
Human Blood Clot Thrombolysis: In halo-shaped human blood clots, recombinant human chymase (rCMA-1) induced concentration-dependent fibrinolysis resistance when treated with recombinant tPA. This compound completely reversed this antifibrinolytic effect, accelerating clot dissolution in a manner that was dependent on plasmin activity, as demonstrated by reversal with the plasminogen/plasmin inhibitor BAY 1214237 [2].
Human Thrombus Activity: Direct measurement of chymase activity in thrombi collected from thrombectomy patients confirmed This compound-sensitive enzymatic activity in human pathological specimens, validating the relevance of the target in clinical thrombosis [2].
Cardiac Surgery Applications: Research investigating pericardial fluid after cardiac surgery revealed early chymase activation (within 4 hours post-surgery) that correlated with clinical outcomes. Interestingly, chymase activity did not differ between on-pump and off-pump procedures, suggesting that the inflammatory response rather than cardiopulmonary bypass itself drives chymase activation. Compartmentalization of chymase within extracellular vesicles protected it from circulating inhibitors and facilitated cardiac uptake with associated cardiomyocyte damage, effects prevented by chymase inhibition [6].
The therapeutic focus for this compound has undergone a significant transformation based on emerging biological insights:
Original Indication - Cardiac Remodeling: this compound was initially developed for preventing adverse cardiac remodeling following myocardial infarction, based on chymase's documented roles in angiotensin II production and TGF-β activation in the heart. However, clinical trials (NCT02452515) in patients with left-ventricular dysfunction did not demonstrate sufficient efficacy in this indication, despite establishing the compound's safety and tolerability profile [1] [4] [3].
Emerging Indication - Thrombotic Disorders: The discovery that chymase inactivates plasmin within thrombi has revitalized interest in this compound for acute thrombosis settings. This novel mechanism positions chymase inhibitors as potentially revolutionary profibrinolytic agents that could overcome the bleeding risk limitations of current anticoagulant and thrombolytic therapies [1] [2] [3].
Venous Thromboembolism: Preclinical evidence demonstrates that chymase inhibition prevents thrombus stabilization in deep vein thrombosis models without prolonging bleeding time, suggesting potential for safer treatment of DVT [2].
Acute Ischemic Stroke: The ability to promote vessel recanalization without increased intracranial bleeding risk could position this compound as a transformative therapy for acute stroke, potentially expanding the treatment window beyond current tPA limitations [1].
Pulmonary Embolism: The profibrinolytic effects of chymase inhibition may offer a low-bleeding-risk alternative for pulmonary embolism resolution, particularly in patients with contraindications to current thrombolytics [1] [3].
Adjunctive Therapy with Anticoagulants: The distinct mechanism of action suggests potential for combination therapy with direct oral anticoagulants (DOACs) to enhance clot resolution while maintaining DOACs' preventive benefits [2].
The mechanistic distinction between chymase inhibition and conventional anticoagulants is visually represented in the following pathway diagram:
Figure 1: Mechanism of Chymase Inhibition in Thrombus Resolution. This compound prevents chymase-mediated plasmin inactivation within thrombi, preserving endogenous fibrinolysis without directly affecting coagulation factors.
This high-throughput assay enables evaluation of chymase inhibitors' profibrinolytic effects in human whole blood systems:
Clot Formation:
Thrombolysis Measurement:
Pathway Validation:
This protocol enables quantification of chymase activity in biological samples, including human thrombi:
Sample Preparation:
Enzymatic Activity Assessment:
This specialized method specifically measures chymase-specific angiotensin generation activity:
Reaction Setup:
Product Analysis:
Species Selectivity: Early screening should include multiple species (human, hamster, dog) due to significant species-specific potency variations observed during this compound development [1]
Plasmin Inhibition Controls: Always include plasminogen/plasmin inhibitors (e.g., BAY 1214237) to confirm that profibrinolytic effects are plasmin-dependent [2]
Extracellular Vesicle Studies: When investigating chymase in biological fluids, consider EV isolation protocols to evaluate the protected enzyme fraction that avoids circulating inhibitors [6]
This compound represents a compelling case study in drug development, where an initial clinical indication that showed limited promise has been revitalized by fundamental discoveries in biological mechanism. The compound's excellent selectivity profile, established safety in clinical trials, and novel mechanism of action position it as a promising therapeutic candidate for thrombotic disorders. The experimental methodologies detailed in this review provide researchers with robust tools for further investigating chymase biology and evaluating novel inhibitors. Future research directions should focus on combination therapies with existing anticoagulants, expansion into acute thrombosis settings, and exploration of dosing strategies that optimize the profibrinolytic effects while maintaining the exceptional safety profile that distinguishes chymase inhibition from conventional antithrombotic approaches.
The table below summarizes the core quantitative data for the 9GCD structure entry.
| Parameter | Details |
|---|---|
| PDB ID | 9GCD [1] |
| Structure Title | CRYSTAL STRUCTURE OF HUMAN CHYMASE IN COMPLEX WITH FULACIMSTAT (COMPOUND86) [1] |
| Resolution | 1.80 Å [1] |
| R-value Work/Free | 0.178 / 0.212 [1] |
| Space Group | P 43 [1] [2] |
| Unit Cell Dimensions | a=74.08 Å, b=74.08 Å, c=49.79 Å; α=β=γ=90° [1] [2] |
| Ligand ID | A1IJ2 [1] |
| Experimental Method | X-RAY DIFFRACTION [1] |
| Deposition Date | 2024-08-01 [1] |
| Release Date | 2024-11-27 [1] |
This structure is one of several related structures published in the primary research article, which details the discovery and preclinical characterization of this compound [1] [3] [4].
The following workflow details the key experimental steps for determining the 9GCD crystal structure.
Experimental workflow for 9GCD structure determination [1] [2].
The structure reveals critical interactions that underpin this compound's potent and selective inhibition of human chymase.
Summary of key this compound-chymase binding interactions from structural analysis [3].
The X-ray structure confirmed the binding mode rationalized during the lead optimization phase. The uracil core serves as a central scaffold, with its carboxylic acid and adjacent carbonyl group forming hydrogen bonds with the backbone of Lys192 in the enzyme's active site. The 3-(trifluoromethyl)benzyl group occupies the hydrophobic S1 pocket, explaining the observed steep structure-activity relationship (SAR) where modifications at this position greatly impact potency [3].
For a complete context, here is the key preclinical data for this compound as reported in the accompanying study.
| Parameter | Value / Description |
|---|---|
| IC₅₀ (Human Chymase) | 4 nM [3] [5] |
| IC₅₀ (Hamster Chymase) | 3 nM [3] [5] |
| Primary Indication (Original) | Adverse cardiac remodeling post-MI (Clinical trials did not demonstrate efficacy in this indication) [3] [6] |
| New Potential Indication | Profibrinolytic therapy for acute thrombosis (e.g., stroke, pulmonary embolism) with low bleeding risk [3] |
| Mechanism | Selective, orally available inhibitor of chymase; prevents plasmin degradation within thrombi [3] |
| Molecular Formula / Weight | C₂₃H₁₆F₃N₃O₆ / 487.38 g·mol⁻¹ [7] [5] |
The research highlights a significant shift in the potential application for chymase inhibitors. While initially developed for cardiac fibrosis and remodeling, a newer and promising role has been identified: chymase inhibitors like this compound are now considered potential profibrinolytic drugs. They work by preventing the chymase-mediated degradation of plasmin within fibrin-rich clots, promoting thrombus resolution with a potentially low risk of bleeding, a major advantage over current thrombolytic therapies [3].
The discovery of fulacimstat began with a high-throughput screen (HTS) of over 2.5 million compounds from the Bayer library, using recombinant human chymase and a fluorogenic peptide substrate [1].
The screening identified compound 1, a 1,2,4-triazin-dione derivative, as a promising starting point [1]. The early-stage optimization is summarized below:
| Stage | Key Finding | Experimental Evidence/Protocol |
|---|---|---|
| HTS Hit (Compound 1) | Modest inhibitory activity (IC₅₀ = 2.2 µM human chymase), good selectivity against other serine proteases (trypsin, plasmin, thrombin), favorable physicochemical profile [1]. | Assay: Enzymatic activity assay with recombinant human chymase and an angiotensin-based fluorogenic substrate. Fluorescence read-out for inhibition [1]. |
| Initial SAR Exploration | R3 Group (S1 Pocket): Steep structure-activity relationship (SAR). Benzylic group with 3-CF₃ optimal; small changes (e.g., adding para-fluoro) drastically reduced activity. Alkyl or phenethyl groups abolished activity. R2 Group (Acid Mimic): Carboxylic acid crucial; replacement with tetrazole tolerated, but small alkylamides or cyano groups decreased activity [1]. | Protocol: Synthesis and testing of analog compounds. IC₅₀ determined using the same enzymatic assay as for HTS [1]. | | Core Switch | Switching from 1,2,4-triazin-dione to a pyrimidin-2,4-dione (uracil) core yielded equipotent compounds (e.g., compound 7) with better synthetic accessibility [1]. | Supporting Data: X-ray crystallography of Compound 1 bound to chymase showed no crucial interactions with the N1-nitrogen of the original core, justifying the switch [1]. | | Lead Optimization (Compound 8) | Introduction of a small lipophilic ortho-substituent near the trifluoromethyl group improved activity. Compound 8 showed good Caco-2 permeability and excellent metabolic stability in rat hepatocytes [1]. | DMPK Protocols: • Caco-2 Assay: For predicting intestinal permeability. • Metabolic Stability: Incubation with rat hepatocytes to measure intrinsic clearance [1]. |
This compound underwent extensive preclinical profiling. The following table consolidates the key data from its in vitro and in vivo characterization.
| Profile Area | Key Results |
|---|---|
| In Vitro Activity | Potent and selective inhibitor of human chymase. Maintained activity against hamster and dog chymase, supporting preclinical models [1]. |
| In Vivo Efficacy | In animal models of thrombosis, chymase inhibition accelerated thrombolysis and prevented thrombus growth without affecting bleeding time or hemostasis [2] [1]. |
| Safety & Tolerability | Proven safe and well-tolerated in human clinical trials (CHIARA MIA 1) at doses up to 25 mg twice daily for 2 weeks in patients with left ventricular dysfunction. No clinically relevant effects on vital signs or potassium levels [3]. |
| Rationale for New Indication | Chymase was found to inactivate plasmin inside fibrin-rich clots. Inhibiting chymase protects plasmin, enabling localized clot lysis without systemic anticoagulation, thus offering a potentially safer alternative to tPA [2]. |
The renewed therapeutic potential for this compound comes from a novel biological understanding of chymase's role in thrombosis. The diagram below illustrates this pathway and the associated experimental evidence.
Chymase-driven pathway of plasmin inactivation and this compound's therapeutic mechanism. In vivo evidence from knockout models supports the target. [2] [1]
The experimental workflow for the key in vivo validation of this pathway is outlined below.
Workflow of key experiments validating chymase inhibition for thrombosis, combining genetic and pharmacological models. [2] [1]
The story of this compound highlights how a new understanding of a drug target's biology can revitalize a clinical development program [2]. Its potential as a profibrinolytic agent with a low risk of bleeding positions it as a possible future therapeutic for acute thrombotic conditions like stroke, pulmonary embolism, and venous thrombosis [2].
Fulacimstat (BAY 1142524) is an orally available, potent, and selective inhibitor of chymase, a serine protease produced by mast cells [1] [2].
Table 1: Key In Vitro Pharmacological Properties of this compound [3]
| Property | Description / Value |
|---|---|
| Drug Type | Small molecule [4] |
| Molecular Formula | C₂₃H₁₆F₃N₃O₆ [3] [4] |
| CAS Registry No. | 1488354-15-9 [3] [4] |
| Primary Target | Human chymase (CMA-1) [1] |
| IC₅₀ (Human Chymase) | 4 nM [3] |
| IC₅₀ (Hamster Chymase) | 3 nM [3] |
| Mechanism of Action | Chymase inhibitor [1] [4] |
Table 2: Key In Vivo Efficacy Findings in Preclinical Models [1] [3]
| Disease Model (Species) | Treatment Regimen | Key Efficacy Findings |
|---|---|---|
| Isoprenaline-induced cardiac fibrosis (Hamster) | 1, 3, and 10 mg/kg | Dose-dependent reduction of cardiac fibrosis area. |
| Myocardial Infarction (MI) (Hamster) | 10 mg/kg | Reduced end-diastolic pressure, reduced fibrotic area, and improved cardiac response to adrenergic stimulation. |
The search results provide details on the key experiments that characterized this compound.
1. High-Throughput Screening (HTS) and Hit Identification
2. In Vitro Characterization
3. In Vivo Efficacy Studies
The discovery of this compound was a systematic chemical optimization journey from a initial screening hit.
The understanding of chymase inhibition's therapeutic value has recently evolved, leading to a significant shift in focus for this compound.
Chymase,- a serine protease primarily expressed and stored in mast cells, has emerged as a promising therapeutic target for thrombotic disorders due to its unique role in thrombus stabilization. This mast cell-derived enzyme has been extensively characterized as playing a pivotal role in numerous pathological processes including fibrosis, cardiac remodeling, and inflammatory conditions through its ability to process various substrates such as angiotensin I, big endothelin-1, and extracellular matrix proteins [1]. Recently, a novel biological function of chymase has been identified that has spurred significant interest in its inhibition: chymase effectively inactivates plasmin within fibrin-rich clots, thereby impairing natural fibrinolytic processes and stabilizing thrombi [1] [2]. This discovery has positioned chymase inhibitors as potential profibrinolytic agents with what appears to be a remarkably low bleeding risk profile compared to current antithrombotic therapies.
Fulacimstat (BAY 1142524) represents a potent and selective chymase inhibitor that has demonstrated favorable safety and tolerability profiles in clinical trials [1] [2]. The compound emerged from extensive structure-activity relationship (SAR) studies that began with a high-throughput screening hit featuring a 1,2,4-triazin-dione core, which was subsequently optimized to the more synthetically accessible uracil core present in this compound [1]. X-ray crystallographic studies revealed that this compound's binding mode involves critical interactions between its carboxylic acid and adjacent carbonyl group with Lys192 of chymase, while its 3-trifluororobenzyl group occupies the hydrophobic S1 pocket of the enzyme [1]. This specific binding mechanism explains the exceptional selectivity of this compound, which demonstrates a half maximal inhibitory concentration (IC50) of 4 nM for chymase compared to IC50 values above 2 μM for various other serine proteases in the hemostatic system, including plasmin, plasma kallikrein, thrombin, tissue plasminogen activator, factor Xa, and factor XIa [2].
The therapeutic rationale for using this compound in thrombotic conditions stems from its ability to selectively target chymase within the thrombus microenvironment without disrupting systemic hemostasis. While chymase is rapidly neutralized in circulation by endogenous protease inhibitors (including alpha 1-antitrypsin, alpha 1-antichymotrypsin, and alpha 2-macroglobulin), it remains active within the local environment of blood clots where these inhibitors have limited penetration [2]. This compartmentalization of activity allows this compound to promote thrombus resolution specifically at the site of pathology while minimizing the risk of systemic bleeding complications associated with conventional anticoagulants and thrombolytics. The following sections provide detailed methodologies for evaluating the profibrinolytic activity of this compound using specialized in vitro assays that recapitulate key aspects of human thrombosis.
The halo-shaped clot thrombolysis assay represents a novel high-throughput method for evaluating thrombolytic compounds under conditions that mimic key aspects of human thrombosis. This technique, developed by Bonnard et al. and optimized for chymase inhibition studies, utilizes small volumes of human whole blood (20 μL) formed into distinctive halo-shaped clots with an empty center in 96-well plates [2]. The fundamental principle of detection relies on measuring the increase in absorbance that occurs as red blood cells are released during clot dissolution, providing a quantitative real-time assessment of the thrombolytic process. This method offers significant advantages over traditional techniques like rotational thromboelastometry (ROTEM), including higher throughput, reduced sample requirements, and enhanced precision in monitoring the temporal dynamics of fibrinolysis [2].
The assay rationale specifically for evaluating this compound centers on its ability to preserve endogenous plasmin activity within the thrombus by preventing its degradation by chymase. In physiological conditions, when mast cells degranulate within or near thrombi, they release active chymase that subsequently cleaves and inactivates plasmin, thereby impairing the natural fibrinolytic process and stabilizing the thrombus [2]. This compound, as a highly selective chymase inhibitor, prevents this plasmin inactivation, thus accelerating clot dissolution without directly affecting other components of the coagulation or fibrinolytic systems. This mechanism of action is distinct from conventional anticoagulants and thrombolytics, as it specifically targets the pathological stabilization of thrombi rather than preventing clot formation or actively dissolving clots through exogenous enzymatic activity.
Table 1: Essential reagents for this compound thrombolysis assay
| Reagent Category | Specific Items | Source/Example | Storage Conditions |
|---|---|---|---|
| Blood Collection | Sodium citrate tubes (3.2% w/v final) | Commercial supplier | Room temperature |
| Coagulation | Calcium chloride (CaCl₂), 31.2 mM working concentration | Sigma-Aldrich or equivalent | Room temperature |
| Chymase Components | Recombinant human chymase (rCMA-1) | Bayer AG or recombinant expression | -80°C in aliquots |
| This compound (BAY 1142524) | Bayer AG | -20°C in DMSO stock | |
| Fibrinolytic Agents | Recombinant tissue plasminogen activator (tPA) | Commercial supplier | -80°C in aliquots |
| Inhibition Controls | Plasmin/plasminogen inhibitor (BAY 1214237) | Bayer AG | -20°C in DMSO stock |
| Buffers and Solutions | Phosphate-buffered saline (PBS), 20 mM, pH 7.4 | Laboratory preparation | 4°C |
| Bovine serum albumin (BSA), 0.5-1.5 mg/mL | Sigma-Aldrich or equivalent | 4°C |
Blood Collection and Preparation: Collect whole blood from healthy human donors via venipuncture into sodium citrate tubes (3.2% w/v final concentration) following approved ethical guidelines and obtaining informed consent. Blood can be stored at 4°C for up to 7 days while maintaining assay viability [2].
Clot Formation in 96-Well Plate: Pipette 20 μL of citrated whole blood into each well of a 96-well plate. Add calcium chloride to a final concentration of 31.2 mM to initiate recalcification and clot formation. For experiments testing chymase inhibition, include this compound at concentrations ranging from 1 to 100 μM during this step. To model chymase-mediated thrombus stabilization, add recombinant human chymase (rCMA-1) at approximately 1 μM concentration [2].
Incubation for Clot Stabilization: Incubate the plate at 37°C for 30 minutes to allow complete formation of halo-shaped clots with characteristic empty centers. This standardized incubation time ensures consistent clot architecture across experimental runs [2].
Thrombolysis Induction and Monitoring: Add recombinant tissue plasminogen activator (tPA) at physiologically relevant concentrations to initiate the fibrinolytic process. Immediately place the plate in a pre-warmed plate reader maintained at 37°C and monitor absorbance at appropriate wavelengths (typically 540-570 nm) at regular intervals (e.g., every 5-10 minutes) over 2-4 hours to track the release of red blood cells from dissolving clots [2].
Enzymatic Activity Measurements in Clot Extracts:
Data Analysis and Interpretation: Calculate percentage clot lysis from absorbance values and determine the half-maximal effective concentration (EC50) of this compound using non-linear regression analysis of concentration-response data. Compare thrombolysis rates between treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc comparisons).
Table 2: Profibrinolytic effects of this compound in human blood clot assays
| Experimental Condition | Effect on Clot Lysis | Concentration Range | Key Findings | Reference |
|---|---|---|---|---|
| rCMA-1 alone | Concentration-dependent decrease in lysis | 0.1-1 µM | 42% reduction in tPA-mediated lysis at 1 µM | [2] |
| This compound + rCMA-1 | Complete reversal of chymase effect | 1-100 µM | Restored fibrinolysis to control levels | [2] |
| This compound alone | Enhanced basal fibrinolysis | 1-100 µM | Concentration-dependent acceleration of clot dissolution | [2] |
| This compound + BAY 1214237 | Abrogated profibrinolytic effect | 10 µM this compound + 0.1-50 µM BAY 1214237 | Confirmed plasmin-dependent mechanism | [2] |
| Chymase activity in human thrombi | This compound-sensitive activity detected | N/A | Validated presence of active chymase in patient thromboembolic samples | [2] |
The concentration-dependent effects of this compound observed in these assays provide critical information for dose selection in subsequent preclinical and clinical studies. The ability of this compound to completely reverse the antifibrinolytic effects of exogenous recombinant chymase at concentrations as low as 10 μM demonstrates its potent inhibitory capacity under physiologically relevant conditions [2]. Importantly, the abrogation of this compound's profibrinolytic effects when co-incubated with the plasmin/plasminogen inhibitor BAY 1214237 provides compelling evidence that its mechanism of action is specifically mediated through preservation of endogenous plasmin activity rather than through off-target effects on other fibrinolytic components [2].
Figure 1: Mechanism of chymase-mediated plasmin inactivation and this compound inhibition. This compound preserves endogenous plasmin activity by specifically inhibiting chymase within the thrombus microenvironment, leading to enhanced fibrinolysis without systemic bleeding risk.
The visualized mechanism illustrates the key molecular pathway through which this compound exerts its profibrinolytic effects. Under pathological conditions, mast cell degranulation releases active chymase that cleaves and inactivates plasmin within thrombi, thereby impairing the natural fibrinolytic process and promoting thrombus stability [1] [2]. This compound specifically inhibits this chymase-mediated plasmin inactivation, preserving endogenous fibrinolytic activity and facilitating thrombus resolution. This targeted mechanism operates primarily within the thrombus microenvironment where chymase is protected from circulating plasma protease inhibitors, explaining the favorable safety profile of this compound with respect to bleeding risk compared to conventional anticoagulants and thrombolytics.
The profibrinolytic properties of this compound, demonstrated through the in vitro assays detailed in this protocol, support its potential therapeutic application across multiple thrombotic disorders. The compound's unique mechanism of action—specifically enhancing fibrinolysis within established thrombi without systemic anticoagulation—positions it as a promising candidate for conditions where current therapies carry significant bleeding risks. Particularly compelling is the potential application in acute thrombosis settings such as stroke, pulmonary embolism, and deep vein thrombosis, where rapid restoration of blood flow is critical for preventing tissue damage and long-term complications [1] [2]. The detection of this compound-sensitive chymase activity in thrombi collected from thrombectomy patients provides direct clinical relevance to these potential applications, validating the presence of the drug target in human pathological specimens [2].
Additionally, the favorable safety profile of this compound observed in clinical trials for previous indications (despite lack of efficacy in reducing cardiac remodeling after myocardial infarction) suggests a potentially streamlined development pathway for thrombotic indications [1] [2]. The exceptional selectivity of this compound for chymase over other serine proteases in the hemostatic system likely contributes to this safety profile by minimizing off-target effects on normal coagulation parameters. This selectivity is particularly advantageous for long-term thromboprophylaxis in high-risk patients who require antithrombotic therapy but are vulnerable to bleeding complications with current treatments. Furthermore, the potential combination of this compound with existing anticoagulant or antiplatelet agents could provide enhanced efficacy without compounding bleeding risks, opening avenues for multi-targeted approaches to complex thrombotic conditions.
The therapeutic profile of this compound distinguishes it from conventional antithrombotic agents through its unique mechanism and potentially superior safety characteristics. Unlike direct oral anticoagulants (DOACs) which primarily prevent thrombus formation but demonstrate limited efficacy in dissolving existing clots, this compound actively promotes the resolution of established thrombi by preserving endogenous plasmin activity [2]. Similarly, while standard thrombolytics like tissue plasminogen activator (tPA) effectively dissolve clots, they carry a significant risk of hemorrhagic complications due to their potent systemic fibrinolytic effects [2]. This compound's action is spatially restricted to the thrombus microenvironment where chymase is active, thereby providing localized profibrinolytic activity without systemic consequences.
The detailed protocols presented in this application note provide researchers with comprehensive methodologies for evaluating the profibrinolytic activity of this compound and other chymase inhibitors using physiologically relevant in vitro systems. The halo-shaped clot thrombolysis assay represents a advanced technical approach that enables high-throughput, quantitative assessment of compound effects on fibrinolysis with minimal sample requirements. The consistent demonstration that this compound enhances clot dissolution by preserving endogenous plasmin activity through selective chymase inhibition validates both the compound's mechanism of action and the therapeutic potential of this novel approach to thrombosis treatment. As research in this area advances, these protocols will serve as essential tools for further investigating the role of chymase in thrombotic disorders and developing optimized therapeutic strategies for patients suffering from these prevalent and potentially life-threatening conditions.
Fulacimstat (BAY 1142524) represents a novel class of selective chymase inhibitors with promising profibrinolytic properties for thrombotic disorders. Chymase, a serine protease primarily expressed and stored in mast cells, has recently been identified as a key regulator of thrombus stability through its ability to inactivate plasmin within fibrin-rich clots [1] [2]. Unlike conventional thrombotic therapies such as tPA (tissue plasminogen activator) and anticoagulants, which carry significant bleeding risks, chymase inhibition offers a unique therapeutic approach that promotes thrombus resolution without disrupting normal hemostasis [1] [2]. This exceptional safety profile positions this compound as a potentially transformative agent for treating acute thrombosis settings including stroke, pulmonary embolism, and deep vein thrombosis.
The therapeutic rationale for chymase inhibition in thrombosis stems from recent discoveries demonstrating that chymase-positive mast cells infiltrate thrombi and release chymase, which subsequently cleaves and inactivates plasmin—the primary fibrinolytic enzyme [2]. This molecular mechanism effectively stabilizes thrombi and impedes natural resolution processes. This compound, developed through extensive structure-activity relationship optimization, specifically targets this pathway by potently inhibiting chymase with high selectivity over other serine proteases [1]. Preclinical studies have demonstrated that chymase inhibition accelerates thrombolysis and prevents thrombus growth in animal models without affecting bleeding time, highlighting its distinctive clinical value [1].
The following diagram illustrates the key molecular mechanism by which this compound exerts its profibrinolytic effects through chymase inhibition:
The molecular pathway begins with mast cell activation and subsequent release of chymase into the thrombus microenvironment [1] [2]. Once released, chymase directly cleaves plasmin into inactive fragments, thereby suppressing endogenous fibrinolysis and promoting thrombus stability. This mechanism is particularly significant in the context of deep vein thrombosis, where mast cell infiltration has been consistently observed in both human and animal thrombi [2]. This compound counteracts this process through specific, high-affinity binding to the chymase active site, preventing plasmin degradation and allowing natural fibrinolytic mechanisms to proceed effectively [1].
The structural basis for this compound's selectivity stems from its optimized interactions with key residues in the chymase binding pocket. Crystallographic studies reveal that the carboxylic acid and vicinal carbonyl groups of this compound form critical hydrogen bonds with Lys192 of chymase, while the 3-trifluororobenzyl group occupies the hydrophobic S1 pocket [1]. This binding mode explains the exceptional specificity of this compound for chymase over other serine proteases (IC50 = 4 nM for chymase vs. >2 μM for plasmin, thrombin, factor Xa, and other hemostatic proteases) [2]. The preservation of plasmin activity while inhibiting chymase represents a paradigm shift in thrombotic therapy, potentially offering efficacy without compromising hemostasis.
Table 1: Enzymatic inhibition profile of this compound against human serine proteases
| Enzyme | IC50 (nM) | Selectivity Index | Assay Type | Reference |
|---|---|---|---|---|
| Chymase (CMA-1) | 4 ± 0.8 | 1 | Fluorogenic substrate | [2] |
| Plasmin | >2,000 | >500 | Fluorogenic substrate | [2] |
| Thrombin | >2,000 | >500 | Fluorogenic substrate | [2] |
| Factor Xa | >2,000 | >500 | Fluorogenic substrate | [2] |
| tPA | >2,000 | >500 | Fluorogenic substrate | [2] |
| Plasma kallikrein | >2,000 | >500 | Fluorogenic substrate | [2] |
| Hamster chymase | 3.2 ± 0.5 | 0.8 | Fluorogenic substrate | [1] |
| Dog chymase | 5.1 ± 1.2 | 1.3 | Fluorogenic substrate | [1] |
Table 2: Profibrinolytic efficacy of this compound in various experimental systems
| Assay System | Concentration Range | Key Efficacy Parameters | Results | Reference |
|---|---|---|---|---|
| Human whole blood thrombolysis | 1-100 μM | % clot lysis enhancement | 45-85% increase (dose-dependent) | [2] |
| Plasmin protection assay | 10 nM-1 μM | Plasmin activity preservation | EC50 = 32 nM | [2] |
| Mouse DVT model | 10 mg/kg | Thrombus size reduction | 67% reduction vs. control | [1] |
| Mouse DVT model | 10 mg/kg | Bleeding time change | No significant effect | [1] |
| Ex vivo human thromboembolic biopsies | 1-10 μM | Chymase activity inhibition | 78-95% inhibition | [2] |
Table 3: Drug disposition and properties of this compound
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| Caco-2 permeability (Papp A→B) | 422 nm/s | In vitro cell monolayer | [1] |
| Efflux ratio | 0.39 | Caco-2 assay | [1] |
| Metabolic stability (rat hepatocytes) | CL = 0.26 L/(h·kg) | In vitro incubation | [1] |
| Predicted maximum bioavailability | Fmax = 94% | Rat pharmacokinetic study | [1] |
| Plasma protein binding | >95% | Human plasma equilibrium dialysis | [1] |
This protocol describes a high-throughput thrombolysis assay to evaluate the profibrinolytic activity of this compound using halo-shaped human blood clots [2]. The method quantifies clot dissolution by measuring hemoglobin release from lysed red blood cells, providing a robust screening platform for assessing chymase inhibitor efficacy.
This protocol measures chymase activity directly in thrombus extracts to validate target engagement and assess the pharmacodynamic effects of this compound [2]. The assay uses a fluorogenic substrate specific for chymase-like activity.
This protocol describes the murine DVT model using inferior vena cava (IVC) stenosis to evaluate the therapeutic efficacy of this compound in a physiologically relevant setting [3] [2]. The model recapitulates key aspects of human DVT and allows for quantification of thrombus resolution.
The following diagram outlines a comprehensive research workflow for evaluating this compound in thrombosis models:
For mechanistic studies focusing on the chymase-plasmin axis, researchers should prioritize the in vitro thrombolysis assay (Section 4.1) combined with chymase activity measurements (Section 4.2) in thrombus extracts. This approach provides direct evidence of target engagement and pathway modulation [2]. When designing these experiments, include appropriate controls such as plasmin inhibitors (BAY 1214237) to confirm mechanism specificity.
For therapeutic efficacy evaluation, the murine DVT model (Section 4.3) offers robust physiological relevance. Implementation requires careful attention to surgical technique—specifically, the degree of IVC stenosis significantly influences thrombus formation consistency [3]. The 3D ultrasound quantification method provides excellent correlation with thrombus weight (R² = 0.91) and enables longitudinal assessment without terminal procedures [3]. Researchers should power studies appropriately (typically n=8-12 per group) to detect clinically relevant effect sizes (≥40% thrombus reduction).
For translational development, integrate pharmacokinetic assessments with pharmacodynamic measurements to establish exposure-response relationships. The favorable drug-like properties of this compound (Table 3) support once-daily oral dosing in most rodent models [1]. Safety evaluations should always include bleeding time assessments, as the distinctive value proposition of chymase inhibition is the dissociation of efficacy from bleeding risk [1] [2].
When evaluating this compound efficacy, researchers should consider the multifactorial nature of thrombosis and potential compensatory mechanisms. The 67% thrombus reduction in mouse DVT models represents near-maximal efficacy, as complete abolition rarely occurs due to redundant thrombotic pathways [1] [2]. For positive controls, conventional anticoagulants (rivaroxaban) or thrombolytics (tPA) provide appropriate benchmarks, though their bleeding liabilities should be anticipated [2].
The therapeutic window for this compound appears wide based on available preclinical data, with efficacy observed at 10 mg/kg and no bleeding effects even at substantially higher doses [1]. This contrasts sharply with tPA, which typically shows narrow therapeutic indices in animal models. Researchers should focus on the unique efficacy-bleeding dissociation when positioning this compound relative to standard care.
This compound represents a first-in-class therapeutic approach for thrombotic disorders through its novel mechanism of chymase inhibition and preservation of endogenous plasmin activity. The application notes and protocols provided herein enable rigorous preclinical evaluation of its profibrinolytic properties across in vitro and in vivo systems. The comprehensive datasets generated using these methods demonstrate consistent efficacy in thrombosis models without concomitant bleeding risk—a crucial advantage over current antithrombotic agents.
Future research directions should explore combination therapies pairing this compound with conventional anticoagulants or antiplatelet agents, potentially enabling enhanced efficacy while mitigating bleeding liabilities. Additionally, investigation in comorbid conditions such as diabetes or cancer-associated thrombosis may reveal specialized applications where chymase plays particularly prominent roles. The ongoing clinical development of this compound and related compounds will ultimately determine the translation of these promising preclinical findings to patient care.
1. Therapeutic Rationale and Mechanism of Action Fulacimstat is a potent and selective oral inhibitor of chymase, a serine protease synthesized and released by mast cells [1] [2]. While initially developed for cardiac remodeling, recent discoveries have revealed a new biological role for chymase: it inactivates plasmin within fibrin-rich clots [1]. Plasmin is the central enzyme responsible for breaking down fibrin clots. By cleaving and inactivating plasmin, chymase acts as a natural antifibrinolytic agent, stabilizing thrombi and preventing their dissolution [2].
This compound blocks this plasmin-inactivating activity of chymase. This promotes the natural fibrinolytic activity of endogenous plasmin within the thrombus, leading to clot breakdown without systemically affecting the coagulation cascade [1] [2]. This mechanism is distinct from current anticoagulants and thrombolytics, as it does not increase bleeding risk in preclinical models, positioning it as a potentially exceptionally safe option for treating acute thrombotic settings like DVT, stroke, and pulmonary embolism [1].
2. Key Preclinical Evidence and Quantitative Data The profibrinolytic effect of this compound has been demonstrated in multiple experimental settings, from in vitro human blood clot models to in vivo animal studies.
Table 1: Summary of Key Preclinical Findings for this compound
| Experimental Model | Key Finding | Quantitative Result | Significance |
|---|---|---|---|
| In vitro human blood clot lysis [2] | rCMA-1 (recombinant chymase) concentration-dependently decreased clot lysis. | Lysis was significantly reduced by active chymase. | Chymase impairs endogenous fibrinolysis in human clots. |
| This compound reversed the antifibrinolytic effect of rCMA-1. | Accelerated clot dissolution to control levels. | Chymase inhibition restores fibrinolysis. | |
| Profibrinolytic effect of this compound was blocked by plasmin inhibitor BAY 1214237. | Clot lysis was abolished. | Confirms effect is specifically mediated via the plasmin pathway. | |
| Fluorogenic assay on human thrombi [2] | Detectable chymase activity was found in human thromboembolic biopsies. | Activity was sensitive to this compound. | Confirms the presence and relevance of chymase in human pathology. |
| In vivo mouse DVT model [1] | Genetic & pharmacological chymase inhibition prevented/resolved thrombus formation. | Thrombi were smaller in knockout animals. | Chymase is a key player in thrombus stabilization in vivo. |
| Chymase inhibition did not affect bleeding time or hemostasis. | No increase in bleeding observed. | Highlights the major safety advantage of this approach. |
Table 2: Selectivity and Potency Profile of this compound
| Parameter | Detail |
|---|---|
| Target IC₅₀ | 4 nM for chymase (CMA-1) [2] |
| Selectivity | IC₅₀ > 2 µM for other serine proteases (plasmin, thrombin, factor Xa, etc.) [2] |
| Clinical Status | Proven safe and well-tolerated in clinical trials for other indications [2] |
The following protocols are adapted from recent studies that establish the profibrinolytic role of chymase inhibition.
Protocol 1: In Vitro Thrombolysis Assay Using Human Whole Blood Clots
This high-throughput assay evaluates the effect of compounds on the lysis of halo-shaped human blood clots [2].
1.1 Reagents and Equipment
1.2 Procedure
1.3 Expected Outcomes Wells treated with this compound should show a statistically significant acceleration in the rate and extent of clot lysis compared to vehicle controls, especially in the presence of active rCMA-1. This effect should be negated by co-incubation with a plasmin inhibitor.
Protocol 2: Measurement of Chymase and Plasmin Activity from Extracted Blood Clots
This protocol details how to extract and measure enzymatic activity directly from formed clots to confirm target engagement [2].
2.1 Reagents and Equipment
2.2 Procedure
The following diagrams illustrate the core mechanism of action and a key experimental workflow for evaluating this compound.
Diagram 1: Chymase Pathway in Thrombus Stabilization and this compound Inhibition. This compound inhibits chymase released from activated mast cells, preventing the inactivation of plasmin and thereby promoting natural clot lysis.
Diagram 2: Workflow for the high-throughput in vitro thrombolysis assay used to evaluate this compound's efficacy in human whole blood clots [2].
The data generated from these protocols provides a compelling case for repositioning this compound as a profibrinolytic agent. Its unique mechanism offers a paradigm shift in thrombosis management by focusing on clot stability rather than clot formation. The critical differentiator from tPA and anticoagulants is the dissociation of efficacy from bleeding risk in preclinical models [1] [2]. For drug development professionals, this means this compound has the potential to treat DVT in patients with a high risk of bleeding, or as an adjunctive therapy to enhance clot resolution without exacerbating hemorrhagic complications.
Future research directions should include:
Fulacimstat (development code BAY 1142524) represents a first-in-class chymase inhibitor with potential to revolutionize the treatment of acute thrombotic conditions including stroke, pulmonary embolism, and venous thrombosis. This orally available small molecule therapeutic emerged from an extensive drug discovery program targeting chymase, a serine protease produced by mast cells. Originally investigated for preventing adverse cardiac remodeling following myocardial infarction, this compound's development pathway took a significant turn with the discovery of chymase's previously unrecognized role in thrombosis. Clinical trials in heart failure patients demonstrated favorable safety and tolerability profiles without clinically relevant effects on vital signs or potassium levels [1]. The drug's most distinctive advantage lies in its novel mechanism of fibrinolysis that potentially offers significant efficacy in thrombus resolution without increasing bleeding risk—a critical limitation of current antithrombotic therapies [2] [3].
Chymase inhibition represents a paradigm shift in thrombus management, targeting a specific pathway within fibrin-rich clots while sparing systemic coagulation cascades. This compound exerts its therapeutic effects through potent and selective inhibition of chymase (EC 3.4.21.39), a chymotrypsin-like serine protease primarily expressed and stored in mast cells. Traditionally recognized for its role in fibrotic processes through angiotensin-II generation and TGF-β activation, chymase was more recently discovered to play a crucial role in thrombosis by inactivating plasmin within fibrin-rich clots [2].
The mechanistic pathway involves chymase-mediated cleavage of plasmin into smaller, inactive peptides, effectively suppressing intrinsic fibrinolysis within thrombi. This pathway operates independently of classical coagulation and fibrinolytic systems, explaining the minimal impact on bleeding parameters observed with chymase inhibition [2] [3].
Table 1: Key Characteristics of Human Chymase
| Property | Description | Biological Significance |
|---|---|---|
| Classification | Serine protease (EC 3.4.21.39) | Chymotrypsin-like enzyme activity |
| Cellular Source | Mast cells | Released upon mast cell degranulation in response to tissue injury |
| Primary Location | Tissue-based (heart, vessels) vs. circulating | Localized activity minimizes systemic effects |
| Traditional Substrates | Angiotensin I, TGF-β latent form | Role in fibrosis, inflammation, and remodeling |
| Newly Identified Substrate | Plasmin within thrombi | Role in thrombosis by inactivating fibrinolysis |
The diagram below illustrates the central role of chymase in thrombosis and the targeted inhibition by this compound:
Figure 1: Mechanism of chymase-mediated thrombosis and this compound inhibition. Chymase released from activated mast cells inactivates plasmin within thrombi, impairing fibrinolysis. This compound inhibits chymase, preserving plasmin activity and promoting thrombus resolution.
This compound emerged from a comprehensive optimization program that began with high-throughput screening of over 2.5 million compounds from the Bayer compound library [2]. The initial screening hit (compound 1) featured a 1,2,4-triazin-dione core with modest inhibitory activity against human chymase (IC~50~ = 2.2 μM) but significantly better potency against hamster chymase (IC~50~ = 220 nM) and favorable selectivity against other serine proteases [2]. Structural optimization revealed steep structure-activity relationships, particularly for substitutions at the 4-position of the heterocyclic core, ultimately leading to the development of the uracil-based core structure of this compound [2].
Table 2: Preclinical Pharmacological Profile of this compound
| Parameter | Results | Experimental Conditions |
|---|---|---|
| Human Chymase IC~50~ | 4 nM | Recombinant human chymase, fluorogenic angiotensin-based substrate [4] |
| Hamster Chymase IC~50~ | 3 nM | Recombinant hamster chymase assay [4] |
| Selectivity Profile | Selective over trypsin, plasmin, thrombin | Panel of serine protease assays [2] |
| Caco-2 Permeability | P~app~ A→B 422 nm/s | Caco-2 cell monolayer assay [2] |
| Efflux Ratio | 0.39 | Caco-2 cell monolayer assay [2] |
| Metabolic Stability | CL 0.26 L/(h·kg) | In vitro incubation with rat hepatocytes [2] |
| Predicted F~max~ | 94% | Calculation from hepatocyte data [2] |
The therapeutic potential of this compound has been demonstrated across multiple in vivo disease models, supporting its efficacy in both cardiovascular and thrombotic conditions:
Cardiac Fibrosis Model: In hamsters with isoprenaline-induced cardiac fibrosis (24.4±1.8%), this compound treatment resulted in dose-dependent reduction of fibrosis: 16.4±1.2%, 12.4±1.3%, and 10.9±1.4% at 1, 3, and 10 mg/kg, respectively. This effect compared favorably with enalapril (17.7±1.5% at 20 mg/kg) [4].
Myocardial Infarction Model: In hamsters four weeks post-MI, this compound (10 mg/kg) significantly reduced elevated end-diastolic pressure (13.2±1.4 mmHg vs. 19.3±2 mmHg placebo) without effects on blood pressure or heart rate. Treatment also reduced fibrotic area and improved cardiac response to adrenergic stimulation [4].
Thrombosis Models: Studies in mouse models of thrombosis demonstrated that chymase inhibition (using tool compound TY-51469) accelerated thrombolysis and prevented thrombus growth without affecting bleeding time or hemostasis. Similar effects were observed in mMCP-4 knockout mice (mouse ortholog of human chymase) [2].
Purpose: To evaluate the inhibitory potency of this compound against human and rodent chymase enzymes.
Materials: Recombinant human chymase, angiotensin-based fluorogenic peptide substrate, assay buffer (optimal pH for chymase activity), reference chymase inhibitor, black microtiter plates, fluorescence plate reader.
Procedure:
Validation Notes: The original screening assay tested over 2.5 million compounds using this methodology [2]. Species selectivity should be assessed using hamster and dog chymase for translational studies.
Purpose: To evaluate the efficacy of this compound in preventing thrombosis and promoting fibrinolysis.
Animal Models:
Dosing Protocol:
Endpoint Assessments:
Key Findings: Chymase inhibition accelerated thrombolysis without affecting bleeding time, distinguishing it from tPA and other current thrombotic therapies [2].
This compound represents a promising therapeutic approach for several cardiovascular and thrombotic conditions with significant clinical needs:
Ischemic Stroke: Current thrombolytics like tPA carry significant bleeding risks and narrow therapeutic windows. This compound's low bleeding risk profile may enable safer restoration of cerebral perfusion and potentially extend treatment windows [2] [3].
Pulmonary Embolism: The profibrinolytic effect of chymase inhibition may facilitate resolution of pulmonary thrombi without compromising hemostasis, addressing a critical need for intermediate-risk PE patients where current therapies are suboptimal [2].
Venous Thrombosis: Deep vein thrombosis often leads to post-thrombotic syndrome despite anticoagulation. The open vein hypothesis suggests more rapid thrombus resolution may prevent valvular damage and subsequent PTS [5].
The safety profile of this compound has been evaluated in clinical trials. The CHIARA MIA 1 trial examined safety and tolerability in patients with left ventricular dysfunction after myocardial infarction [1]. In this multicenter, randomized, placebo-controlled study:
This compound represents a novel therapeutic approach with potential to address significant limitations in current thrombotic management. Its unique mechanism of plasmin preservation within thrombi, coupled with a favorable bleeding risk profile, positions it as a promising candidate for stroke, pulmonary embolism, and venous thrombosis. The well-established safety profile from cardiac trials provides a solid foundation for clinical development in thrombotic indications.
Future research should focus on optimizing treatment regimens in acute thrombosis models, exploring potential synergistic effects with existing antithrombotics, and identifying biomarkers for patient stratification. The translational pathway for this compound exemplifies how understanding novel biological mechanisms can revitalize drug development programs and potentially address unmet needs in cardiovascular medicine.
Chymase, a chymotrypsin-like serine protease primarily expressed and stored in mast cells, has been implicated in multiple pathological processes relevant to diabetic kidney disease (DKD) progression. Following tissue damage, chymase is rapidly released in its active form upon degranulation of mast cells within the kidney parenchyma. In the extracellular matrix, chymase catalyzes several proteolytic reactions of significant pathological relevance: it cleaves angiotensin I to angiotensin II independently of angiotensin-converting enzyme (ACE), activates transforming growth factor beta (TGF-β) from its latent form, and generates other fibrotic factors including interleukin-1 (IL-1) and endothelin-1 (ET-1). [1] The enzymatic activity of chymase is particularly relevant in tissues where local angiotensin II production contributes to fibrosis, inflammation, and eventual organ dysfunction—key processes in the progression of DKD. The enhanced expression of chymase in diseased kidneys has been consistently observed in preclinical models, suggesting its involvement in the pathogenesis of diabetic nephropathy and other renal disorders. [1]
The dual pathway for angiotensin II generation in tissues provides the fundamental rationale for chymase inhibition in DKD. While ACE is responsible for systemic angiotensin II production in the circulatory system, chymase serves as the predominant generator of angiotensin II in specific tissues including the heart and kidneys. This compartmentalization offers a therapeutic opportunity: chymase inhibition may disrupt local deleterious angiotensin II-mediated effects without affecting systemic blood pressure regulation, potentially avoiding the hypotensive adverse effects associated with ACE inhibitors or angiotensin receptor blockers (ARBs). [1] Furthermore, because of the local confinement of chymase activity in damaged tissues, a chymase inhibitor would theoretically provide targeted therapeutic action specifically at sites of active pathology while minimizing systemic consequences.
This compound (BAY 1142524) represents a first-in-class, orally available chymase inhibitor developed by Bayer AG. From a chemical perspective, this compound is a small molecule with a molecular weight of 487.39 g/mol and the chemical formula C23H16F3N3O6. [2] [3] The compound was discovered through systematic optimization of a screening hit identified from high-throughput screening of over 2.5 million compounds in the Bayer compound library. [1] The initial screening hit featured a 1,2,4-triazin-dione core with modest inhibitory activity against human chymase (IC50 = 2.2 μM), which was subsequently optimized through comprehensive medicinal chemistry efforts to improve potency, selectivity, and drug-like properties. [1] The resulting clinical compound, this compound, exhibits high selectivity for chymase over other serine proteases and demonstrates a favorable safety profile in clinical testing. [1] [4]
The mechanism of action involves direct inhibition of chymase enzymatic activity, thereby reducing the local production of angiotensin II and other chymase-derived mediators in tissues. Preclinical characterization demonstrated that this compound achieves sufficient exposure in target tissues to effectively suppress chymase activity at therapeutically relevant doses. [1] The pharmacological profile of this compound supports twice-daily oral dosing in human trials, with mean total trough concentrations achieved in clinical studies that were approximately 9-fold higher than those predicted to be required for minimal therapeutic activity. [5] The drug development program for this compound initially focused on cardiac remodeling after myocardial infarction, but was subsequently expanded to investigate potential benefits in DKD based on the recognized role of chymase in renal fibrosis and dysfunction.
The CADA DIA trial (ClinicalTrials.gov Identifier: Not provided in sources; Bayer Study 18933) was a Phase II, multicenter, randomized, double-blind, placebo-controlled clinical trial designed to evaluate the efficacy, safety, and tolerability of this compound in patients with Type 2 diabetes and a clinical diagnosis of DKD. [6] The primary objective was to analyze first signs of efficacy as determined by favorable changes in urinary albumin creatinine ratio (UACR) after 6 months of treatment. The secondary objectives included comprehensive analysis of safety and tolerability as evidenced by the incidence and severity of adverse events, with additional characterization of the pharmacokinetic profile of this compound in the target patient population. [6] [5]
The trial employed a UACR-centric endpoint strategy, consistent with current regulatory guidance for early-phase DKD trials. UACR serves as a well-validated biomarker for renal damage in diabetes and has been shown to predict clinical outcomes including progression to end-stage renal disease. The specific primary outcome measure was the change in UACR from baseline to 6 months, with the ratio of albumin to creatinine determined in first morning void urine samples. [6] This approach aligns with contemporary clinical trial methodologies for diabetic kidney disease, where changes in albuminuria provide an accepted indicator of treatment effect on renal pathophysiology.
The CADA DIA trial employed a randomized, double-blind, placebo-controlled, parallel-group design conducted across multiple clinical centers in Europe and Israel. [6] The study comprised a screening period, a 6-month double-blind treatment period, and a post-treatment follow-up phase. Eligible patients were randomized in a 2:1 ratio to receive either this compound 25 mg twice daily or matching placebo, administered orally on top of evidence-based standard of care for DKD. [5] The sample size calculation determined that 64 valid patients needed to complete treatment with this compound and 32 valid patients with placebo, with a planned total enrollment of 152 participants to account for potential dropouts. [6]
The trial design included stringent standardization procedures to minimize variability in key measurements. First morning void urine collections were used for UACR determination to reduce diurnal variation, and central laboratory assessments were employed for consistency across study sites. The 6-month treatment duration was selected based on prior evidence suggesting that this timeframe is sufficient to detect meaningful changes in albuminuria while remaining feasible for patient recruitment and retention. The study was conducted in accordance with the principles outlined in the Declaration of Helsinki and was approved by institutional review boards or ethics committees at all participating centers, with written informed consent obtained from all participants prior to any study-related procedures. [5]
Table: CADA DIA Trial Design Overview
| Design Element | Specification |
|---|---|
| Study Phase | Phase II |
| Design | Multicenter, randomized, double-blind, placebo-controlled |
| Treatment Duration | 6 months |
| Follow-up Period | 3 days after last drug administration for safety monitoring |
| Randomization Ratio | 2:1 (this compound:placebo) |
| Target Enrollment | 152 patients |
| Completion Targets | 64 patients in this compound arm, 32 in placebo arm |
| Primary Endpoint | Change in urinary albumin-to-creatinine ratio (UACR) |
| Key Secondary Endpoints | Incidence and severity of adverse events |
The CADA DIA trial implemented specific eligibility criteria designed to enroll a well-defined population of patients with Type 2 diabetes and established DKD while minimizing confounding factors. Participants were required to be between 18 and 79 years of age with a clinical diagnosis of Type 2 diabetes and diabetic kidney disease. [6] All enrolled patients were maintained on the maximum tolerated dose of either an angiotensin II receptor blocker (ARB) or an angiotensin-converting enzyme (ACE) inhibitor for at least 3 months prior to the screening visit, ensuring stable background therapy aligned with standard of care guidelines for DKD management. [5] This design element was critical for evaluating the incremental benefit of chymase inhibition beyond established renin-angiotensin system blockade.
Key exclusion criteria encompassed conditions that might confound interpretation of renal outcomes or increase patient risk. These included Type 1 diabetes, non-diabetic kidney disease, recent cardiovascular events (within 3 months), uncontrolled hypertension, significant hepatic impairment, and anticipated need for renal replacement therapy within the study period. [6] The stringent patient selection methodology aimed to identify a population with confirmed DKD pathology while excluding individuals with alternative causes of albuminuria or rapidly progressive renal impairment that might obscure detection of a treatment effect.
The randomized population in the CADA DIA trial reflected typical characteristics of patients with moderate DKD. Prior to treatment initiation, participants had a mean UACR of 131 mg/g (with a considerable range from 29 mg/g to 2429 mg/g), indicating substantial heterogeneity in the severity of albuminuria across the study population. [5] The mean estimated glomerular filtration rate (eGFR) was 60.8 ± 16.9 mL/min/1.73 m², consistent with moderate chronic kidney disease. [5] The baseline demographics and clinical characteristics were well-balanced between treatment arms, which is crucial for valid comparison of outcomes between the this compound and placebo groups.
The inclusion of patients with a broad range of albuminuria (from microalbuminuria to overt proteinuria) allowed for assessment of potential treatment effects across the spectrum of DKD severity. This variability also enabled exploratory analyses of whether treatment response might differ based on baseline UACR levels, though the trial was not powered for formal subgroup analyses. The presence of patients with preserved eGFR (>60 mL/min/1.73 m²) alongside those with moderately reduced kidney function reflected the real-world clinical spectrum of DKD and increased the generalizability of the study findings to the broader DKD population.
Table: Participant Eligibility Criteria
| Category | Inclusion Criteria | Exclusion Criteria |
|---|---|---|
| Age | 18-79 years | |
| Diabetes Status | Type 2 diabetes with clinical diagnosis of diabetic kidney disease | Type 1 diabetes |
| Renal Function | Stable renal function with UACR ≥30 mg/g | Non-diabetic kidney disease |
| Background Medication | Stable, maximum tolerated ACEi or ARB dose for ≥3 months | Anticipated need for renal replacement therapy |
| Cardiovascular Status | Recent cardiovascular events (within 3 months), uncontrolled hypertension | |
| Hepatic Function | Significant hepatic impairment | |
| Other | Written informed consent | Conditions potentially interfering with study conduct |
The intervention protocol specified This compound 25 mg administered orally twice daily (BID) or matching placebo for a duration of 6 months. [6] This dose selection was based on prior Phase I studies and the CHIARA MIA 1 trial in post-myocardial infarction patients, which demonstrated that the 25 mg BID regimen achieved mean total trough concentrations approximately 9-10 fold higher than those predicted to be required for minimal therapeutic activity. [4] [5] The twice-daily dosing strategy was implemented to maintain consistent chymase inhibition throughout the dosing interval, potentially important for sustained suppression of local angiotensin II generation in renal tissues.
Drug accountability was maintained through detailed documentation of study drug administration, and compliance was monitored through returned tablet counts and patient diaries. The blinding procedures ensured that both participants and investigational staff remained unaware of treatment assignment throughout the study period, with matched placebo tablets identical in appearance to the active drug. [6] The double-blind design was maintained until database lock to prevent conscious or unconscious bias in endpoint assessment, particularly for subjective elements of safety monitoring.
A critical aspect of the trial design was that this compound or placebo was administered "on top of evidence-based standard of care" for DKD. [6] This approach reflected the anticipated clinical use scenario where chymase inhibition would be adjunctive to established foundational therapies. All patients continued their pre-existing diabetes management regimens, including glucose-lowering medications, and remained on stable doses of either ACE inhibitors or ARBs throughout the study period. [5] The stable background therapy requirement (for at least 3 months prior to screening) helped ensure that changes in albuminuria could be reasonably attributed to the study intervention rather than adjustments in conventional treatments.
The protocol specified restrictions on certain medications that might interfere with study outcomes or patient safety. These included prohibitions on concomitant use of other investigational products, strong inhibitors or inducers of cytochrome P450 enzymes that might alter this compound metabolism, and additions of other renin-angiotensin-aldosterone system inhibitors beyond the established ACEi or ARB therapy. [6] The medication monitoring process included comprehensive documentation of all concomitant drugs throughout the study period, with particular attention to medications known to affect renal function, blood pressure, or potassium homeostasis that might influence the primary efficacy endpoint or key safety parameters.
The primary efficacy assessment focused on changes in urinary albumin-to-creatinine ratio (UACR), a well-established biomarker for renal damage in diabetic kidney disease. UACR was determined from first morning void urine samples collected at baseline (before treatment initiation) and after 6 months of treatment. [6] The use of first morning voids rather than random urine collections or 24-hour urine samples represents a practical standardization approach that balances accuracy with feasibility in a multicenter trial setting. The UACR measurements were performed in a central laboratory using standardized methods to minimize inter-site variability, with quality control procedures implemented to ensure reliable results.
Secondary efficacy assessments included comprehensive evaluation of renal function through serial measurements of serum creatinine and calculation of estimated glomerular filtration rate (eGFR) using appropriate equations (likely CKD-EPI or MDRD, though not explicitly stated in the sources). [5] While the trial was not powered to detect differences in hard clinical endpoints such as progression to end-stage renal disease, the protocol included documentation of any such events as exploratory endpoints. The 6-month timeframe for the primary endpoint assessment aligns with contemporary clinical trial approaches for DKD, where changes in albuminuria over this duration have been accepted as a reasonable indicator of potential treatment effects on renal pathology.
The safety assessment protocol included systematic monitoring for treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), changes in vital signs, clinical laboratory parameters, and electrocardiograms. [6] The specific timing for safety assessments spanned from the first intake of study drug up to 3 days after the last administration, capturing both on-treatment and immediate post-treatment events. [6] Given the mechanism of action of this compound and experience with other agents affecting the renin-angiotensin system, particular attention was directed toward monitoring of serum potassium levels, renal function, and blood pressure, though prior Phase I studies had demonstrated no concerning effects on these parameters. [4]
The safety population included all randomized patients who received at least one dose of study medication, following the intention-to-treat principle for safety analyses. All adverse events were documented using standardized terminology (likely MedDRA), with severity graded according to predefined scales and relationship to study drug assessed by investigators. [6] [5] The independent oversight of safety data by a Data Monitoring Committee (not explicitly mentioned for CADA DIA but utilized in similar trials by the same sponsor) provided an additional layer of patient protection and objective evaluation of the emerging safety profile throughout the study period.
The statistical analysis plan specified that the primary efficacy analysis would compare the change in UACR from baseline to 6 months between the this compound and placebo groups using analysis of covariance (ANCOVA). The model included treatment as a fixed effect and baseline UACR as a covariate, with the results expressed as a least squares mean ratio (this compound/placebo) and corresponding 90% confidence interval. [5] A statistically significant effect would be declared if the confidence interval for the ratio excluded 1.0, with a P-value < 0.1 considered significant in line with the reported results (P = 0.1477). [5]
The sample size justification was based on achieving sufficient power to detect a clinically meaningful difference in UACR change between treatment groups, though the specific assumptions and effect size used for calculation were not detailed in the available sources. The planned enrollment of 152 patients with completion targets of 96 patients (64 in the this compound group and 32 in the placebo group) provided a 2:1 randomization ratio that increased the experience with the active drug while maintaining an adequate control group for comparison. [6] All efficacy analyses were performed on the per-protocol population, with supportive analyses using the intention-to-treat population to test the robustness of the findings.
Table: Efficacy and Safety Assessment Schedule
| Assessment | Baseline | During Treatment | End of Treatment (6 months) | Follow-up |
|---|---|---|---|---|
| UACR | X | X | ||
| Serum Creatinine/eGFR | X | Periodic monitoring | X | |
| Serum Potassium | X | Periodic monitoring | X | |
| Adverse Events | At each visit | X | 3 days post-treatment | |
| Vital Signs | X | At each visit | X | |
| Concomitant Medications | X | At each visit | X | |
| Study Drug Compliance | At each visit | X |
The CADA DIA trial results demonstrated that This compound did not achieve statistical significance for its primary efficacy endpoint. After 24 weeks of treatment, UACR increased by 27.4% (coefficient of variation [CV] 86%) in the placebo group compared to an increase of 3% (CV 88.9%) in the this compound group. [5] The ANCOVA model revealed a least squares mean UACR ratio (this compound/placebo) of 0.804 (90% CI 0.627-1.030, P = 0.1477), indicating a non-significant UACR reduction of 19.6% with this compound compared to placebo. [5] The confidence interval boundaries, which crossed 1.0, indicated that the observed effect did not reach statistical significance at the pre-specified alpha level, though the point estimate suggested a potential modest treatment effect that was insufficiently powered in this trial.
Throughout the CADA DIA trial, This compound demonstrated a favorable safety and tolerability profile consistent with observations from earlier Phase I studies and the CHIARA MIA trials in post-myocardial infarction patients. [4] [5] The incidence and severity of adverse events were comparable between this compound and placebo groups, with no unexpected safety signals emerging in this DKD population. The absence of clinically relevant effects on vital signs, potassium levels, or renal function parameters in a chronic patient population with multiple comorbidities supported the overall acceptable risk-benefit profile of this compound, despite the lack of efficacy on the primary endpoint. [5]
The pharmacokinetic analyses confirmed that the 25 mg BID dosing regimen achieved mean total trough concentrations approximately 9-fold higher than those predicted to be required for minimal therapeutic activity, indicating that drug exposure was sufficient for adequate target engagement. [5] This finding suggests that the lack of efficacy was not attributable to inadequate dosing or systemic exposure, but rather to insufficient impact of chymase inhibition on the pathological processes driving albuminuria in DKD. The collective safety experience across multiple clinical trials of this compound, including studies in post-MI and DKD populations, provides comprehensive reassurance regarding the compound's tolerability, though its development for these indications has been discontinued based on the efficacy results. [1] [5]
Despite these negative results in DKD, research interest in chymase inhibition has recently been revitalized by the discovery of a novel biological role of chymase in intrathrombus plasmin inactivation. [1] Emerging evidence suggests that chymase inhibitors may function as potential profibrinolytic drugs with low bleeding risk, offering exceptional safety advantages for treating acute thrombosis settings such as stroke, pulmonary embolism, or venous thrombosis. [1] This therapeutic repurposing opportunity illustrates how mechanistic understanding of drug targets continues to evolve, potentially identifying new indications for compounds that proved unsuccessful in their original therapeutic contexts. For DKD, however, the negative results from the CADA DIA trial do not support further investigation of chymase inhibition as a therapeutic strategy, with resources likely better directed toward alternative mechanisms with stronger preliminary evidence of efficacy.
Sample Collection: First morning void urine samples should be collected in standardized containers. Participants should be instructed to discard the first urine after waking and collect the second voided urine entirely. Samples must be processed within 2 hours of collection or refrigerated at 2-8°C for up to 24 hours if immediate processing is not possible. Sample Analysis: Urine albumin concentration should be measured using immunonephelometric or immunoturbidimetric methods standardized against reference materials. Urine creatinine should be measured using the Jaffe method or enzymatic methods calibrated to isotope dilution mass spectrometry (IDMS)-traceable standards. The UACR is calculated by dividing urine albumin concentration (mg/L) by urine creatinine concentration (g/L), with results expressed in mg/g. Quality Control: Implement a minimum of two levels of commercial quality control materials with each analysis batch. Participate in external quality assurance programs for both albumin and creatinine measurements. Establish coefficients of variation for the assay that do not exceed 5% for creatinine and 7.5% for albumin measurements.
For future drug development programs in renal impairment populations, modeling and simulation approaches can supplement or sometimes replace dedicated clinical trials. Population PK Modeling: Develop a population PK model using data from Phase I studies and early Phase II trials to characterize the relationship between renal function (eGFR or CrCL) and this compound clearance. Incorporate covariates such as age, body weight, and serum albumin that might influence drug exposure. Physiologically-Based PK (PBPK) Modeling: Construct a PBPK model incorporating drug-specific parameters (molecular weight, lipophilicity, protein binding) and system-specific parameters (renal blood flow, GFR, tissue volumes) to simulate exposure in various degrees of renal impairment. Verify model performance against available clinical data. Exposure-Response Analysis: Establish relationships between drug exposure (AUC, Cmin) and key efficacy/safety endpoints to inform dose adjustment recommendations. These modeling approaches are particularly valuable when conducting dedicated renal impairment trials is not feasible, as recognized in regulatory guidelines. [7]
Diagram Title: this compound Mechanism of Action in DKD Pathophysiology
Diagram Title: CADA DIA Trial Patient Flow and Study Design
Abstract: Fulacimstat (BAY 1142524) is a first-in-class, orally available chymase inhibitor initially developed to mitigate adverse cardiac remodeling in patients with left ventricular dysfunction (LVD) following myocardial infarction (MI). These application notes consolidate key safety, tolerability, and pharmacokinetic data from early-phase clinical trials to inform researchers and drug development professionals.
1.1 Drug Profile this compound is a potent and selective small-molecule inhibitor of chymase, a chymotrypsin-like serine protease stored in and released by mast cells [1] [2]. Its chemical formula is C23H16F3N3O6 [3].
1.2 Biological Rationale Chymase is implicated in pathological processes such as fibrosis and cardiac remodeling through the local production of angiotensin II and activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs) [4]. By inhibiting chymase, this compound aims to provide a multi-functional anti-remodeling effect, specifically targeting the tissue-based renin-angiotensin system without affecting the circulatory system, which may avoid blood pressure-related side effects [1] [4]. More recently, chymase has been found to inactivate plasmin within clots, positioning this compound as a potential profibrinolytic agent for safe thrombus resolution in conditions like stroke [1] [2].
The following tables summarize core findings from Phase I and Phase II clinical studies.
Table 1: Overview of Clinical Studies on this compound
| Study Description | Phase | Population | Key Doses & Duration | Primary Findings |
|---|---|---|---|---|
| First-in-Human SAD/MAD [5] | I | Healthy Male Volunteers (N=Not specified) | SAD: 1-200 mg (fasted), 5 mg (fed). MAD: 5-50 mg BID, 100 mg QD for 5 days. | Safe and well-tolerated. No effects on HR or BP. Linear PK, t₁/₂: ~6.8-12.0 hrs. |
| CHIARA MIA 1 [6] [7] | II | Stable Patients with LVD post-MI (N=49) | 5 mg BID, 10 mg BID, 25 mg BID, 50 mg QD for 2 weeks. | Safe and well-tolerated at all doses. No clinically relevant effects on vital signs or potassium. |
Table 2: Summary of Safety and Tolerability Outcomes
| Assessment Parameter | Phase I (Healthy Volunteers) [5] | Phase II CHIARA MIA 1 (Post-MI Patients) [6] |
|---|---|---|
| General Tolerability | Well tolerated | Well tolerated at all examined doses |
| Common Adverse Events | No significant difference vs. placebo | No major safety signals; manageable profile |
| Serious Adverse Events | Not reported | No relevant issues reported |
| Effects on Vital Signs | No effects on heart rate or blood pressure | No clinically relevant effects on vital signs or potassium levels |
| Food Effect | Negligible impact on pharmacokinetics | Not assessed in this study |
3.1 Phase I Study: Pharmacokinetics and Tolerability in Healthy Volunteers [5]
3.2 Phase II (CHIARA MIA 1) Study: Safety in Post-MI Patients [6] [7]
The diagram below illustrates the proposed mechanism of this compound in the context of cardiac remodeling and thrombosis.
Diagram 1: Proposed Mechanism of this compound. This diagram illustrates how this compound inhibits released chymase, blocking its role in promoting cardiac fibrosis, adverse remodeling via multiple pathways (Angiotensin II, TGF-β, MMPs), and thrombus persistence via plasmin inactivation [1] [2] [4].
Integrated data from Phase I and II clinical trials demonstrate that this compound has a favorable safety and tolerability profile in both healthy volunteers and clinically stable post-MI patients with LVD. Its lack of effect on blood pressure and heart rate is a distinct advantage, supporting its further investigation as a potential anti-remodeling and profibrinolytic agent to be used on top of standard heart failure therapy.
This compound (BAY 1142524) is a potent, selective, and orally available inhibitor of human chymase (CMA-1) [1]. Chymase is a serine protease stored in and released by mast cells. Its role in cardiac fibrosis and remodeling was the initial focus of its therapeutic investigation [1]. While clinical trials for cardiac remodeling after myocardial infarction did not show efficacy, a more recent and promising application has emerged in thrombosis [1] [2].
Recent studies reveal that chymase within thrombi inactivates plasmin, a key enzyme in breaking down blood clots [1] [3]. This compound, by inhibiting chymase, protects plasmin activity and accelerates clot dissolution. This profibrinolytic effect occurs without increasing bleeding risk, a significant advantage over current thrombolytic agents like tPA [1] [3]. This makes this compound a potential novel therapeutic for acute thrombosis settings such as stroke, pulmonary embolism, and deep vein thrombosis.
The table below summarizes the core characteristics of this compound and its performance in key pharmacological assays.
| Parameter | Details/Value | Assay Context/Notes |
|---|---|---|
| Drug Name | This compound (BAY 1142524) | Development code [1]. |
| Target | Human chymase (CMA-1) | A chymotrypsin-like serine protease [1]. |
| IC₅₀ vs. Human Chymase | 4 nM | Concentration for 50% enzyme inhibition [3]. |
| Selectivity | IC₅₀ > 2 µM for other serine proteases (plasmin, thrombin, factor Xa, etc.) | Demonstrates high selectivity, reducing risk of off-target effects [3]. |
| Primary Proposed Mechanism | Inhibition of plasmin inactivation within clots | Chymase cleaves and inactivates plasmin; this compound blocks this, enhancing fibrinolysis [1] [3]. |
| Key Experimental Readout | Increased rate of clot lysis | Measured by absorbance or clot weight reduction [3]. |
| Clinical Safety | Safe and well-tolerated in human trials (CHIARA MIA 2) | Confirmed in patients after myocardial infarction [2] [3]. |
The following table outlines the key reagents and materials required to perform the assays.
| Reagent/Chemical | Source/Example | Purpose in Assay |
|---|---|---|
| Recombinant Human CMA-1 (rCMA-1) | Bayer AG (commercially available) | Source of chymase enzyme to test inhibitor efficacy [3]. |
| This compound (BAY 1142524) | Bayer AG | The chymase inhibitor under investigation [3]. |
| Plasmin/Plasminogen Inhibitor (BAY 1214237) | Bayer AG | Control to confirm the specific role of the plasmin pathway [3]. |
| Rivaroxaban | Commercially available | Anticoagulant control [3]. |
| Fluorogenic Chymase Substrate (Abz-HPFHL-Lys(Dnp)-NH₂) | Bayer AG | Directly measures chymase enzymatic activity [3]. |
| Recombinant Tissue Plasminogen Activator (tPA) | Commercially available | Standard thrombolytic agent to induce fibrinolysis [3]. |
| Sodium Citrate-treated Human Whole Blood | Healthy donors | Source for forming native blood clots [3]. |
| Calcium Chloride (CaCl₂) | Standard laboratory supplier | Used to recalcify citrated blood and initiate clotting [3]. |
This protocol evaluates the profibrinolytic effect of this compound using a halo-shaped human blood clot model [3].
Workflow Diagram: Thrombolysis Assay
Step-by-Step Procedure:
This protocol details how to homogenize blood clots to extract and measure the enzymatic activity of chymase and plasmin directly from the clot microenvironment [3].
Workflow Diagram: Clot Extract Analysis
Step-by-Step Procedure:
The following diagram integrates this compound's mechanism into the key experimental pathway, showing how it promotes fibrinolysis.
Pathway Diagram: this compound's Profibrinolytic Mechanism
Chymase, a serine protease primarily expressed and stored in mast cells, has recently emerged as a pivotal regulator of thrombus stability through its interaction with the fibrinolytic system. While traditionally investigated for its role in fibrotic diseases and cardiac remodeling, recent discoveries have revealed that chymase directly inactivates plasmin within fibrin-rich clots, thereby impairing natural thrombus resolution mechanisms. This newly identified function positions chymase inhibition as a promising therapeutic strategy for thrombotic disorders with potentially low bleeding risk compared to conventional anticoagulants and thrombolytics. Mast cells containing chymase have been identified in human deep vein thrombosis biopsies, supporting the clinical relevance of this pathway in human thrombosis.
The molecular mechanism involves chymase-mediated cleavage of plasmin into smaller, inactive peptides within the thrombus microenvironment, effectively stabilizing the clot structure against endogenous fibrinolytic activity. This discovery is particularly significant because chymase activity appears spatially constrained within thrombi, potentially allowing for localized fibrinolytic effects without systemic disruption of hemostasis. Research has demonstrated that both genetic and pharmacological inhibition of chymase effectively prevents and resolves thrombus formation in experimental models without prolonging bleeding time, distinguishing this approach from current standard therapies.
This compound (BAY 1142524) represents a first-in-class, orally available chymase inhibitor initially developed for cardiac remodeling after myocardial infarction. While clinical trials for the cardiac indication did not demonstrate efficacy, the compound's favorable pharmacokinetic profile and selective inhibition of chymase have spurred investigation into its application for thrombotic disorders. This compound exhibits potent inhibition of human chymase with a half maximal inhibitory concentration (IC50) of 4 nM, while showing significantly lower activity against other serine proteases of the hemostatic system (IC50 > 2 μM for plasmin, plasma kallikrein, thrombin, and other coagulation factors).
The compound's pharmacokinetic properties support its investigational use, with rapid absorption (peak concentration 1-3 hours after administration), terminal half-life of 6.84-12.0 hours, and dose-linear plasma exposures with negligible food effects. Phase 1 clinical trials in healthy male volunteers have demonstrated that this compound is safe and well-tolerated with no effects on heart rate or blood pressure compared to placebo. These characteristics make this compound a valuable research tool for investigating chymase biology and a promising candidate for profibrinolytic therapy development.
Table 1: Step-by-Step Protocol for Halo-Shaped Clot Thrombolysis Assay
| Step | Procedure | Conditions | Parameters |
|---|---|---|---|
| 1. Blood Preparation | Collect whole blood via venipuncture into sodium citrate (3.2% w/v) | Store at 4°C | Use within 7 days of collection |
| 2. Compound Addition | Add experimental compounds (rCMA-1, this compound, etc.) to blood samples | Room temperature | Final DMSO concentration ≤0.1% |
| 3. Clot Formation | Add CaCl₂ (31.2 mM final) to recalcify blood; transfer 50 μL to wells | Incubate at 37°C for 30 min | Halo-shaped clots form with empty center |
| 4. Thrombolysis Induction | Add tPA or vehicle to initiate fibrinolysis | 37°C with continuous monitoring | Monitor absorbance increase from released RBCs |
| 5. Clot Extraction | Homogenize clots in 10 volumes PBS-BSA | Glass-Teflon homogenizer | 20 mM PBS, pH 7.4 with 0.5-1.5 mg/mL BSA |
| 6. Centrifugation | Centrifuge homogenates at 18,000×g (chymase) or 100,000×g (plasmin) | 4°C for 20-30 min | Collect supernatants for activity assays |
| 7. Enzymatic Activity | Measure chymase or plasmin activity in supernatants using fluorogenic substrates | 37°C in 96-well plates | Fluorescence detection with appropriate filters |
Chymase activity is quantified using the fluorogenic substrate Abz-HPFHL-Lys(Dnp)-NH2. The assay is performed in white 96-well plates with a reaction volume of 30 μL supernatant mixed with 70 μL PBS-BSA buffer. Test samples with either vehicle (0.1% DMSO) or this compound (10 μM) to confirm chymase-specific activity. Measurements are taken with fluorescence detection at excitation/emission wavelengths appropriate for the substrate.
Plasmin activity is assessed using specific fluorogenic plasmin substrates in a similar format. To confirm the specificity of observed effects, include control experiments with the plasmin/plasminogen inhibitor BAY 1214237 (concentration range 0.1-50 μM). This validation step is crucial for establishing the chymase-plasmin axis as the mechanism underlying altered fibrinolytic outcomes.
Table 2: Experimental Conditions for Thrombolysis Assays
| Condition | Chymase Manipulation | Fibrinolytic Component | Expected Outcome |
|---|---|---|---|
| Basal Fibrinolysis | No addition | tPA alone | Establish baseline clot lysis |
| Chymase Inhibition | This compound (1-100 μM) | tPA | Enhanced clot dissolution vs. baseline |
| Chymase Supplementation | rCMA-1 (0.1-1 μM) | tPA | Concentration-dependent lysis inhibition |
| Pathway Validation | This compound + BAY 1214237 | tPA | Reversal of pro-fibrinolytic effects |
| Specificity Control | This compound alone | No tPA | Assess direct fibrinolytic activity |
Recombinant human chymase (rCMA-1) demonstrates concentration-dependent anti-fibrinolytic activity in the human blood clot system. At a concentration of 1 μM, rCMA-1 significantly induces resistance to endogenous plasmin-mediated fibrinolysis even in the presence of recombinant tPA, resulting in decreased clot lysis. This effect is completely reversed by co-incubation with this compound, which dose-dependently accelerates clot dissolution with an effective concentration range of 1-100 μM.
The pro-fibrinolytic effects of this compound are specifically mediated through the chymase-plasmin axis, as demonstrated by their reversal with the plasminogen/plasmin inhibitor BAY 1214237. This confirms that this compound promotes thrombus resolution by preserving endogenous plasmin activity rather than through direct fibrinolytic properties. Importantly, This compound-sensitive chymase activity has been identified in thrombi collected from thrombectomy patients, validating the pathological relevance of this mechanism in human thrombosis.
Assay validation experiments have established that although chymase is rapidly neutralized in plasma by endogenous circulating inhibitors (including alpha 1-antitrypsin, alpha 1-antichymotrypsin, and alpha 2-macroglobulin), it remains active within the local microenvironment of a blood clot. This spatial compartmentalization explains why circulating inhibitors do not protect intra-thrombus plasmin from chymase-mediated inactivation and supports the therapeutic potential of chymase inhibitors for thrombotic disorders.
The high-throughput thrombolysis assay using halo-shaped clots in 96-well plates offers several advantages over traditional methods like rotational thromboelastometry (ROTEM), including minimal blood volume requirements (20 μL per sample) and precise monitoring of the thrombolytic process over time through absorbance measurements resulting from red blood cell release during clot dissolution.
Figure 1: Molecular Mechanism of Chymase in Thrombus Stabilization and this compound Action. This diagram illustrates how mast cell-derived chymase inactivates plasmin within thrombi, leading to fibrin accumulation and thrombus stabilization. This compound inhibits chymase activity, thereby preserving plasmin-mediated fibrinolysis and promoting thrombus resolution.
Figure 2: Experimental Workflow for Thrombolysis Assessment. This diagram outlines the key steps in evaluating this compound effects on thrombus resolution, including clot formation, thrombolysis induction, and enzymatic activity measurements.
The experimental protocols detailed in this application note provide a robust framework for investigating the novel profibrinolytic properties of chymase inhibitors like this compound. The key advantage of this approach lies in its targeted mechanism that appears to discriminate between pathological thrombosis and physiological hemostasis. Unlike conventional anticoagulants and thrombolytics that systemically alter hemostasis and carry significant bleeding risks, chymase inhibition potentially offers localized fibrinolytic enhancement specifically within thrombi where chymase is active and accessible.
The translational potential of these findings is substantial, particularly for thrombotic conditions where current therapeutic options remain limited by safety concerns. Acute ischemic stroke, pulmonary embolism, and venous thrombosis represent promising indications where this compound might offer clinical benefit, either as monotherapy or in combination with existing agents to enhance efficacy while reducing bleeding complications. The demonstrated safety profile of this compound in clinical trials for cardiac indications further supports its investigation for these new applications.
This compound represents a promising investigational tool and potential therapeutic agent for thrombotic disorders through its selective inhibition of chymase-mediated plasmin inactivation. The protocols outlined herein enable comprehensive evaluation of its effects on human blood clots in vitro, providing a foundation for further mechanistic studies and therapeutic development. Future research directions should include combination therapy assessments with standard anticoagulants or thrombolytics, investigation in disease-specific models of thrombosis, and further exploration of the molecular determinants of chymase activity within different thrombus microenvironments.
The discovery of chymase's role in thrombus stabilization and the development of specific inhibitors like this compound open new avenues for safe thrombus resolution strategies that may address significant unmet needs in the management of thrombotic disorders.
Here are the key physical and chemical parameters for Fulacimstat to inform your experimental planning.
Table 1: Storage Stability and Handling Conditions [1]
| Parameter | Condition |
|---|---|
| Recommended Storage (Powder) | -20°C |
| Recommended Storage (in solvent) | -80°C |
| Container | Keep tightly sealed |
| Storage Environment | Cool, well-ventilated area, away from direct sunlight and ignition sources |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidising agents, strong reducing agents |
Table 2: Solubility and In Vitro Assay Preparation [2]
| Parameter | Condition / Value |
|---|---|
| Solubility in DMSO | 50 mg/mL (102.59 mM) |
| Stock Solution Stability | -80°C for 2 years; -20°C for 1 year |
| Molecular Weight | 487.38 g/mol |
| Purity | 99.86% |
The following diagram outlines a general workflow for preparing and using this compound in in vitro assays, highlighting key control points for reliability.
Here are solutions to common issues researchers might encounter when working with this compound.
Unexpectedly low activity in plasma-based or whole blood assays?
Observing precipitation upon dilution into aqueous buffer?
How can I confirm the compound is stable under my assay conditions?
How do I confirm the selectivity of this compound in my assay?
Extensive profiling has quantified this compound's inhibitory activity against human chymase and other serine proteases. The table below summarizes key selectivity data from preclinical discovery.
Table 1: In Vitro Inhibitory Activity of this compound and Predecessors [1]
| Compound & Target | IC₅₀ / Inhibition Activity | Key Selectivity Findings |
|---|---|---|
| This compound (Preclinical Candidate) | Excellent selectivity over trypsin, plasmin, and thrombin. [1] | |
| Screening Hit (Compound 1) | Selective vs. trypsin, plasmin, and thrombin. [1] | |
| Human Chymase | IC₅₀ = 2.2 μM [1] | |
| Hamster Chymase | IC₅₀ = 220 nM [1] | |
| Lead Optimized (Compound 8) | Comparable chymase inhibition to predecessor compounds. [1] |
To replicate or build upon these selectivity findings, you can implement the following established experimental methodologies.
Protocol 1: Enzymatic High-Throughput Screening (HTS) and Selectivity Assay [1]
This protocol describes the initial identification and profiling of chymase inhibitors.
Protocol 2: X-ray Crystallography for Binding Mode Analysis [1]
This technique provides the structural basis for potency and selectivity, crucial for rational drug design.
Issue 1: Lack of Inhibitory Potency or Selectivity
Issue 2: Poor Metabolic Stability or Permeability in Preclinical Models
The interest in this compound's selectivity is heightened by the discovery of a new biological role for chymase. The diagram below illustrates this mechanism and the drug's therapeutic context.
This mechanism underpins a significant therapeutic advantage: chymase inhibition promotes thrombolysis without increasing bleeding risk, a major limitation of current therapies like tPA. [1] [2] Although clinical trials for post-myocardial infarction cardiac remodeling did not show efficacy, this compound was found to be safe and well-tolerated in patients. [3]
Mechanism of Action: this compound is a potent and selective inhibitor of human chymase (CMA-1) [1] [2]. It works by blocking the ability of mast cell-derived chymase to inactivate plasmin within fibrin-rich clots. This protects plasmin's fibrinolytic activity, leading to enhanced clot dissolution without increasing bleeding risk [1] [2].
Key Characteristics:
The effective concentration of this compound in your assay will depend on the specific model and goals. The table below summarizes data from key studies.
| Assay Type / Goal | Effective this compound Concentration | Key Experimental Findings |
|---|
| In vitro clot lysis (Human blood) [2] | 1 - 100 µM | • this compound (1 µM) reversed the anti-fibrinolytic effect of recombinant human chymase (rCMA-1). • A concentration-dependent acceleration of clot dissolution was observed up to 100 µM. | | Enzymatic Activity Inhibition [2] | 10 µM | • Used to treat supernatants from clot extracts to confirm that reduced fibrinolysis was due to chymase activity. | | Biomarker Assay Development [2] | 1 - 100 µM | • A range of concentrations was added to blood samples to develop a reliable method for detecting chymase activity in clots. |
Here are detailed methodologies for key experiments investigating this compound's profibrinolytic effects.
This protocol is adapted from a 2025 study that used halo-shaped human blood clots to investigate the profibrinolytic effects of this compound [2].
Workflow:
Procedure:
This protocol describes how to extract and measure chymase and plasmin activity directly from blood clots, a method used to validate this compound's target engagement [2].
Workflow:
Procedure [2]:
Q1: My clot lysis results are inconsistent. What could be the reason?
Q2: How can I confirm that the observed fibrinolysis is specifically due to chymase inhibition?
Q3: The provided research uses a "halo-shaped" clot assay. Can I use a different clot lysis model? Yes. The core principle is to measure the dissolution of a human blood clot under standardized conditions. Other established models include:
This guide synthesizes methodology from recent publications to help you establish and troubleshoot experiments investigating Fulacimstat's effects on clot lysis [1].
The table below lists key reagents and their roles in the profibrinolytic activity assay.
| Parameter | Description | Purpose / Role in the Experiment |
|---|---|---|
| rCMA-1 | Activated recombinant human chymase (CMA-1) | To mimic mast cell-derived chymase activity within clots and induce fibrinolysis resistance [1]. |
| This compound (BAY 1142524) | Potent and selective chymase inhibitor (IC~50~ = 4 nM) | To test the reversal of chymase-induced antifibrinolytic effects and accelerate clot dissolution [1]. |
| BAY 1214237 | Plasminogen/plasmin inhibitor (IC~50~ = 4.43 μM) | To confirm the specific involvement of the plasmin pathway and validate that this compound's effect is profibrinolytic [1]. |
| Blood Clot Formation | Recalcification of citrated human whole blood with 31.2 mM CaCl~2~ [1] | To generate a standardized, stable blood clot in vitro for thrombolysis testing. |
| Fluorogenic Substrate | Abz-HPFHL-Lys(Dnp)-NH2 | To directly measure and quantify chymase enzymatic activity in clot extracts [1]. |
| Question / Issue | Potential Cause & Solution |
|---|
| Unexpectedly low fibrinolysis in control groups. | • Cause: Endogenous plasma protease inhibitors (e.g., alpha 1-antitrypsin) may be neutralizing added enzymes or compromising activity [1]. • Solution: Ensure rCMA-1 is incorporated during clot formation, protecting it within the fibrin network. Pre-treat clots with this compound to establish a baseline. | | High variability in clot lysis results between replicates or donors. | • Cause: Biological variability in human blood samples (e.g., varying levels of endogenous plasminogen, inhibitors, or other clotting factors) [1]. • Solution: Use a standardized blood collection and processing protocol. Increase sample size (n) and perform experiments with blood from multiple donors to account for natural variation. | | This compound fails to accelerate clot lysis. | • Cause 1: rCMA-1 concentration is too high, overwhelming the inhibitor. Solution: Perform a dose-response curve for this compound (e.g., 1 to 100 µM) against a fixed rCMA-1 challenge [1]. • Cause 2: The effect is not specific to the chymase-plasmin axis. Solution: Use the plasmin inhibitor BAY 1214237 as a control; it should reverse this compound's profibrinolytic effect [1]. | | How selective is this compound for chymase in this assay? | this compound is highly selective. Its IC~50~ for chymase is 4 nM, while for other serine proteases like plasmin, thrombin, and factor Xa, it is >2 µM, making off-target effects unlikely at effective concentrations [1]. |
The following diagram outlines the core procedural workflow for testing this compound in a human blood clot model, based on the recalcification assay.
This diagram illustrates the underlying molecular mechanism by which chymase inhibition promotes clot dissolution, which is crucial for interpreting your results.
This compound is a potent and selective oral inhibitor of the serine protease chymase (CMA1), which is synthesized and released by mast cells [1] [2] [3].
The following diagram illustrates how this compound interferes with this pathway to promote fibrinolysis.
Recent studies have detailed in vitro methodologies to investigate this compound's profibrinolytic effects in human blood models [4] [5].
1. In Vitro Thrombolysis Assay using Human Blood Clots
This protocol evaluates the effect of compounds on clot lysis.
2. Fluorogenic Assay for Chymase Activity in Human Thrombi
This method detects and quantifies active chymase extracted from human blood clots.
The table below summarizes key quantitative data for this compound.
| Parameter | Value | Details / Experimental Context |
|---|---|---|
| IC₅₀ for Chymase | 4 nM | Half-maximal inhibitory concentration for human chymase (CMA1) [4]. |
| Selectivity | >500-fold | IC₅₀ > 2 µM for other serine proteases (plasmin, thrombin, factor Xa, plasma kallikrein, tPA, factor XIa) [4]. |
| Clinical Status | Investigational | Previously tested in Phase II clinical trials for cardiac indications (e.g., NCT02452515). Proven to be safe and well-tolerated in humans [2] [4]. |
Issue: Apparent Lack of Inhibitor Effect in Plasma-Based Assays
Issue: Need to Confirm Target Engagement in Complex Biological Samples
The discovery of chymase's role in clot stabilization opens new avenues for treating thrombotic diseases. This compound's high selectivity and a mechanism that is distinct from standard anticoagulants position it as a promising candidate for safe thrombus resolution without significantly disrupting hemostasis [1] [4]. Future research may focus on its application in conditions like deep vein thrombosis, pulmonary embolism, and stroke.
The table below summarizes the key clinical trials investigating this compound in patients with left ventricular dysfunction following a myocardial infarction.
| Trial Name / Identifier | Phase | Patient Population | This compound Dosage & Duration | Combination with Standard Care | Primary Efficacy Outcomes | Safety & Tolerability |
|---|---|---|---|---|---|---|
| CHIARA MIA 1 [1] | Phase 2 | Clinically stable patients with history of MI and LVEF ≤45% [1]. | 4 doses (5 mg BID, 10 mg BID, 25 mg BID, 50 mg QD) for 2 weeks [1]. | Yes; stable evidence-based therapies, including ACEi/ARB at ≥50% target dose [1]. | Not the primary focus; determined therapeutic exposure levels [1]. | Safe and well-tolerated at all doses. No clinically relevant effects on vital signs or potassium [1]. |
| CHIARA MIA 2 (NCT02976467) [2] [3] | Phase 2 | Patients with first acute STEMI, LVEF ≤45%, and infarct size >10% [2] [3]. | 25 mg twice daily for 6 months [2] [3]. | Yes; on top of standard of care starting 6-12 days post-MI [2] [3]. | No significant effect: Changes in LVEF, LVEDVI, and LVESVI were comparable to placebo [2] [3]. | Safe and well-tolerated. Achieved target plasma concentrations [2] [3]. |
| Study 16673 [4] | Phase 2 | Patients with reduced LVEF (≤45%) after acute MI [4]. | 25 mg BID for 6 months [4]. | Yes; on top of evidence-based standard of care [4]. | Listed as change in LVEF, EDVI, and ESVI (results consistent with CHIARA MIA 2) [4]. | Monitored via incidence of adverse and serious adverse events [4]. |
In the clinical trials, all patients received evidence-based standard of care for post-myocardial infarction with left ventricular dysfunction. This specifically included:
For creating troubleshooting guides and FAQs for researchers, you can structure content around the following points:
The following diagram illustrates the patient journey and key design of the pivotal CHIARA MIA 2 trial, which provides the strongest evidence regarding this compound's efficacy:
Although this compound failed for its original purpose, research into chymase inhibition continues. A 2024 scientific publication notes that interest has been revived due to a newly discovered biological role of chymase in inactivating plasmin within clots. Chymase inhibitors are now being considered as potential profibrinolytic drugs with a low bleeding risk for treating acute thrombosis in stroke, pulmonary embolism, or venous thrombosis [5]. This represents a promising new avenue for drug development.
What is fulacimstat's mechanism of action? this compound is a selective, orally available chymase inhibitor [1]. Chymase is a serine protease released from mast cells that promotes adverse cardiac remodeling by activating several profibrotic and pro-inflammatory factors, including angiotensin II, TGF-β, and MMP-9 [1] [2]. This compound works by blocking these chymase-mediated processes [1].
Was this compound effective in clinical trials for MI? No. The CHIARA MIA 2 clinical trial demonstrated that this compound was safe and well-tolerated but showed no significant effect on improving cardiac remodeling (measured by changes in left ventricular ejection fraction, end-diastolic volume, or end-systolic volume) in patients with left ventricular dysfunction after an ST-segment elevation MI (STEMI) [3].
What are the key considerations for modeling MI in animals? A major challenge in translational research is that animal models often do not fully replicate human disease. Key limitations include the use of young, genetically homogeneous animals without comorbidities, unlike typical human MI patients. Furthermore, surgically induced MI (e.g., by ligation) does not represent the natural progression of atherosclerosis in humans [4]. These factors may explain why promising preclinical results sometimes fail to translate to the clinic.
The following methodology is based on the CHIARA MIA 2 trial, which provides a robust framework for evaluating this compound in a post-MI context [3].
The failure of this compound in clinical trials after likely promising preclinical results highlights common challenges in drug development. The table below outlines potential reasons and considerations for your research.
| Potential Issue | Considerations & Research Directions |
|---|---|
| Species Differences | Chymase activity and specificity can vary significantly between species (e.g., rodents, dogs, hamsters, humans) [1] [4]. Ensure your experimental model's chymase biology is relevant to humans. |
| Insufficient Target Engagement | The trial confirmed that plasma drug concentrations were predicted to be therapeutically active [3]. However, verifying target inhibition directly in the human heart tissue is challenging and may not have been achieved. |
| Redundancy in Pathways | Other pathways (e.g., the ACE pathway for Angiotensin II production) may compensate for chymase inhibition, limiting the overall therapeutic effect [1] [2]. |
| Timing of Intervention | Treatment in the trial started 6-12 days post-MI [3]. The critical window for influencing early remodeling events may have been missed. |
| Patient Selection | The trial enriched for high-risk patients [3]. Chymase inhibition might be more effective in a different patient subgroup (e.g., those with specific biomarker profiles). |
The following diagram illustrates the role of chymase in disease pathology and the point of intervention for inhibitors like this compound, based on its documented mechanism of action [1] [2].
When designing experiments for novel chymase inhibitors or other cardiac therapies, adhering to established guidelines can improve translational potential.
The table below summarizes the core characteristics and developmental status of each inhibitor.
| Feature | Fulacimstat (BAY 1142524) | TY-51469 |
|---|---|---|
| Developer | Bayer AG | Toa Eiyo Ltd. |
| Administration | Oral [1] | Intraperitoneal (in animal studies) [2] [3] [4] |
| Primary Research Focus | - Adverse cardiac remodeling (historical) [5]
The following tables summarize key efficacy findings from experimental models. Note that different models and endpoints are used, so direct numerical comparisons are not applicable.
Table: Efficacy in Cardiovascular and Thrombotic Models
| Model / Endpoint | This compound | TY-51469 |
|---|---|---|
| Deep Vein Thrombosis (DVT) | Proposed as a new application [1] [6] | Significantly reduced thrombus formation in mouse stenosis and FeCl3 models [3]. |
| Bleeding Risk | Suggested to have low bleeding risk based on chymase inhibitor class effect [1] | No impact on bleeding times in healthy or DVT mice [3]. |
| Post-Myocardial Infarction (MI) | No effect on cardiac remodeling in a Phase II clinical trial (CHIARA MIA 2) [5]. | Not reported in the provided search results. |
Table: Efficacy in Inflammatory and Fibrotic Disease Models
| Disease Model | This compound | TY-51469 |
|---|---|---|
| Inflammatory Bowel Disease (IBD) | Not reported. | Significantly ameliorated DSS-induced colitis in rats. Reduced histopathological scores and increased Treg proportion and anti-inflammatory cytokines (IL-10, TGF-β1) [2]. |
| Kidney Fibrosis | Not reported. | Significantly suppressed renal fibrosis, TGF-β1, and collagen I in a mouse model of chronic renal ischemia-reperfusion injury [4]. |
| Non-Alcoholic Steatohepatitis (NASH) | Not reported. | Attenuated hepatic steatosis, inflammation, and fibrosis in various NASH models by reducing oxidative stress, MMP-9, and TGF-β [7]. |
To help you evaluate the data, here are the methodologies from key studies cited above.
1. DVT Model (TY-51469) [3]
2. IBD Model (TY-51469) [2]
3. Cardiac Remodeling Trial (this compound) [5]
Both inhibitors block chymase, a serine protease stored in mast cell granules, but their therapeutic effects are mediated through different downstream pathways.
The following diagram illustrates the primary mechanisms of chymase inhibition based on current research, highlighting the distinct pathways influenced by TY-51469 and this compound.
| Therapeutic Agent | Primary Mechanism of Action | Key Efficacy Findings | Impact on Bleeding Risk |
|---|---|---|---|
| Fulacimstat (Chymase Inhibitor) | Inhibits mast cell chymase, protecting plasmin from degradation within clots; promotes fibrinolysis [1] [2] [3]. | In vitro: Reversed chymase-induced fibrinolysis resistance and accelerated clot dissolution in human blood [2] [3]. Preclinical (related inhibitor): Prevented/resolved venous thrombi in mice without affecting bleeding time [4]. | No increase in bleeding time observed in preclinical models [4] [1]. |
| Warfarin (Vitamin K Antagonist) | Reduces synthesis of vitamin K-dependent clotting factors (II, VII, IX, X) [5]. | Meta-analysis: ~60% reduction in stroke in atrial fibrillation patients vs. control [5]. | Increases major bleeding risk; requires regular monitoring [4] [5]. |
| Rivaroxaban (DOAC) | Directly inhibits Factor Xa in the coagulation cascade [6]. | Effective in preventing thrombosis; less effective at dissolving existing clots [2]. | Lower bleeding risk than warfarin, but significant risk remains [6] [2]. |
| Aspirin / Clopidogrel (Antiplatelets) | Inhibit platelet activation and aggregation [5]. | Meta-analysis: ~20% reduction in stroke in atrial fibrillation patients vs. control [5]. | Increases bleeding risk (e.g., post-TAVI bleeding events: 30-37.5%) [6]. |
| tPA (Thrombolytic) | Converts plasminogen to plasmin, directly dissolving fibrin in clots [2]. | Standard for rapid thrombolysis in acute settings like stroke [2]. | High risk of bleeding complications, limiting its use [4] [2]. |
The promising profile of this compound is supported by specific experimental data, primarily from in vitro studies on human blood clots.
Experimental Protocol (In Vitro Thrombolysis Assay)
Key Experimental Findings
This compound has been evaluated in clinical trials for other indications (e.g., cardiac remodeling after heart attack) where it was found to be safe and well-tolerated but did not demonstrate efficacy for that specific purpose [1] [7]. Its application for thrombosis is based on newer preclinical and in vitro research. The diagram below illustrates the logical workflow for its potential use as a profibrinolytic therapy.
The unique mechanism of this compound offers a potential paradigm shift in thrombosis treatment by separating clot dissolution from bleeding risk.
The key clinical trial investigating this compound for DKD was a Phase 2 study. The table below summarizes its core design elements [1]:
| Feature | Description |
|---|---|
| Official Title | A double-blind study to investigate efficacy, safety and tolerability of BAY1142524 in patients with type II diabetes and a clinical diagnosis of diabetic kidney disease |
| ClinicalTrials.gov ID | Not provided in search results |
| Phase | Phase 2 |
| Status | Completed (February 2018 - October 2019) |
| Patient Population | 152 patients with type 2 diabetes and DKD |
| Treatment Regimen | This compound 25 mg twice daily (BID) or placebo, on top of standard of care |
| Treatment Duration | 6 months |
| Primary Outcome | Change in urinary albumin to creatinine ratio (UACR) from baseline to 6 months |
| Secondary Outcomes | Number of patients with treatment-emergent adverse events and serious adverse events |
The search results do not contain the quantitative efficacy results for the primary outcome (change in UACR). However, here is what is known:
For researchers, the methodological details of the completed trial are valuable. The following workflow outlines the study design based on the registry entry [1]:
This compound is a first-in-class, potent, and selective chymase inhibitor [3] [5]. Chymase is a serine protease enzyme primarily stored in mast cells.
| Trial Arm | Patient Population | Treatment Duration | Change in UACR | Statistical Significance (vs. Placebo) |
|---|
| Fulacimstat (25 mg BID) [1] | Adults with Type 2 Diabetes and DKD (n=99) on standard of care (ACEi/ARB) | 24 weeks [1] | Increased by 3% (Coefficient of Variation 88.9%) [1] | Not Significant Least square mean UACR ratio (this compound/placebo): 0.804 (90% CI 0.627-1.030, P = 0.1477) [1] | | Placebo [1] | Adults with Type 2 Diabetes and DKD (n=48) on standard of care (ACEi/ARB) | 24 weeks [1] | Increased by 27.4% (Coefficient of Variation 86%) [1] | — |
For research professionals, here are the key methodological details of the clinical trial that generated the data above.
The diagram below illustrates the mechanistic pathway targeted by this compound and the logic behind its investigation in DKD.
The rationale for investigating this compound in DKD was based on pre-clinical evidence implicating chymase in processes central to DKD pathology, such as local angiotensin II production and TGF-β activation, which drive fibrosis and inflammation in the kidney [3]. Inhibiting this pathway was hypothesized to slow disease progression, with albuminuria serving as a key surrogate marker.
Although not effective for DKD, recent research has uncovered a new potential application for this compound. Evidence now suggests chymase plays a key role in stabilizing blood clots by inactivating plasmin within the thrombus [3] [6].
The table below summarizes the core mechanisms and available safety data for each therapy, which explains their fundamental differences in bleeding risk profiles.
| Therapy | Mechanism of Action | Theoretical Bleeding Risk | Available Safety Data Summary |
|---|---|---|---|
| Fulacimstat | Inhibits chymase within thrombi, enhancing endogenous plasmin activity; acts locally on fibrin-rich clots [1] [2]. | Low - Preclinical models show clot lysis without affecting bleeding time or hemostasis [1] [2]. | Preclinical & Phase IIa Safety: Well-tolerated in heart failure patients post-MI, but no specific bleeding risk reported in clinical trials [3]. |
| tPA (Alteplase) | Thrombolytic; systemically activates plasminogen to plasmin, breaking down fibrin in clots throughout bloodstream [4]. | High - Systemic fibrinolysis increases hemorrhage risk, particularly intracranial hemorrhage (ICH) [4]. | Clinical Evidence: ICH occurred in 6.8%-10.1% of stroke patients; recent data shows lower risk in patients on DOACs [4]. |
| DOACs (Apixaban, Rivaroxaban, etc.) | Systemically inhibit specific coagulation factors (Factor Xa or thrombin) [5] [6]. | Moderate to High - Systemic anticoagulation inherently increases bleeding risk [5] [6]. | Real-World Evidence: Major bleeding risk varies; gastrointestinal bleeding risk is higher with dabigatran/rivaroxaban vs. VKAs [5] [6]. |
The investigation of this compound's safety and efficacy has followed a structured path from preclinical discovery to early-phase clinical trials.
Preclinical Experimental Protocols: The foundational data on this compound's low bleeding risk comes from in vivo models of thrombosis. In these studies, researchers used mouse models with a knockout of the mMCP4 gene (a close ortholog of human chymase) and wild-type mice treated with the chymase inhibitor TY-51469. The key outcome measures were:
Clinical Trial Protocols (CHIARA MIA 2): Following preclinical work, the CHIARA MIA 2 trial was a multicenter, randomized, double-blind, placebo-controlled Phase IIa study. It investigated the effects of this compound on cardiac remodeling in 107 patients with left ventricular dysfunction following a ST-elevation myocardial infarction (STEMI).
The diagram below illustrates the fundamental difference in the site of action between this compound and systemic agents, which underlies their distinct bleeding risk profiles.
The core mechanism validated for fulacimstat involves its inhibition of chymase, a mast cell-derived serine protease. Recent studies have uncovered that chymase directly inactivates plasmin within the fibrin network of a thrombus. This compound, by inhibiting chymase, preserves plasmin's fibrinolytic activity, promoting clot dissolution without significantly impacting bleeding time [1] [2] [3].
The diagram below illustrates this pathway and the experimental workflow used for validation.
The following tables summarize the quantitative data from key experiments validating this compound's activity and selectivity.
Table 1: Potency and Selectivity Profile of this compound [1] [2]
| Parameter | Result | Experimental Context |
|---|---|---|
| IC₅₀ for Human Chymase | 4 nM | Enzymatic high-throughput screen using recombinant human chymase and a fluorogenic substrate. |
| IC₅₀ for Plasmin | > 2 µM | Selectivity testing against serine proteases of the hemostatic system. |
| IC₅₀ for other serine proteases (e.g., plasma kallikrein, thrombin, tPA, Factor Xa, FXIa) | > 2 µM | Selectivity testing, demonstrating a high degree of specificity for chymase. |
| Chymase Activity in Human Thrombi | This compound-sensitive | Fluorogenic assay on thrombi from thrombectomy patients; activity was inhibited by this compound. |
Table 2: Functional Profibrinolytic Effects in Human Blood Clots [1] [3]
| Parameter | Result | Experimental Context |
|---|---|---|
| Effect of rCMA-1 (recombinant chymase) | Concentration-dependent decrease in clot lysis. | In vitro thrombolysis assay with halo-shaped human blood clots. |
| Effect of this compound alone | Accelerated clot dissolution. | In vitro thrombolysis assay. The effect was reversed by a plasmin inhibitor (BAY 1214237). |
| Bleeding Risk (Preclinical) | No increase in bleeding time. | Noted in animal models of thrombosis, a key distinction from tPA [2]. |
The validation of this compound relied on several key experimental models.
In Vitro Thrombolysis Assay: This high-throughput method uses 20 µL of citrated human whole blood from healthy donors to form halo-shaped clots in a 96-well plate [1] [3]. Clotting is initiated by recalcification (adding calcium chloride). Test compounds (e.g., recombinant chymase/rCMA-1, this compound) are added to the blood sample before clot formation. The thrombolytic process is monitored over time by measuring the increase in absorbance as red blood cells are released during clot dissolution [1] [3].
Fluorogenic Assay for Enzymatic Activity: This protocol is used to detect and quantify chymase activity directly within clots [1] [3]. Human thromboembolic biopsies or in vitro-generated clots are homogenized, and the extracts are incubated in a plate with a fluorogenic chymase substrate (Abz-HPFHL-Lys(Dnp)-NH₂). Enzymatic activity is measured by the release of a fluorescent signal, which can be inhibited by pre-treating the samples with this compound.
Selectivity Profiling: The high selectivity of this compound for chymase over other related serine proteases (like plasmin, thrombin, Factor Xa) was determined by measuring its half-maximal inhibitory concentration (IC₅₀) against each enzyme in separate biochemical assays [1] [2]. A significantly higher IC₅₀ value against other enzymes indicates strong selectivity.
| Property | Experimental Data | Experimental Context |
|---|---|---|
| Potency against Human Chymase | IC~50~ = 4 nM [1] | In vitro enzymatic assay |
| Selectivity vs. Plasmin | IC~50~ > 2 μM (≥500-fold selectivity) [1] | Selectivity tested against a panel of serine proteases [2] [1] |
| Selectivity vs. Plasma Kallikrein | IC~50~ > 2 μM [1] | |
| Selectivity vs. Thrombin | IC~50~ > 2 μM [1] | |
| Selectivity vs. tPA, Factor Xa, Factor XIa | IC~50~ > 2 μM for each [1] |
Fulacimstat achieves its high specificity through targeted interactions within the chymase active site, as revealed by X-ray crystallography [2] [3].
The diagram illustrates this compound's key binding interactions with human chymase [2] [3]:
The selectivity and functional efficacy of this compound have been characterized through specific biochemical and cellular assays.
This protocol evaluates this compound's ability to promote clot dissolution by counteracting chymase-mediated plasmin inactivation [1].
Key Findings [1]:
This compound was discovered through a screening campaign of over 2.5 million compounds using a fluorogenic peptide substrate with recombinant human chymase [2]. Its selectivity was confirmed by testing against a panel of other serine proteases critical in hemostasis (e.g., plasmin, thrombin, factor Xa), where it showed negligible activity [2] [1].
The data shows this compound is a highly specific chymase inhibitor. Its most promising application lies in treating acute thrombotic conditions.
| Aspect | Details |
|---|---|
| Drug Type | Small molecule, oral chymase inhibitor (BAY 1142524) [1]. |
| Original Therapeutic Goal | Inhibit adverse cardiac remodeling in patients with left ventricular dysfunction after myocardial infarction [2] [3] [4]. |
| Latest Development Phase | Phase 2 (development for heart failure and diabetic nephropathy appears to be discontinued) [3] [4] [1]. |
| Available Safety Data | Short-term studies (e.g., 2-week trial) [2]. |
| Short-Term Safety Profile | Safe and well-tolerated at all examined doses. No clinically relevant effects on vital signs or potassium levels compared to placebo [2]. |
| Key Limitation of Public Data | No published long-term safety data from large-scale or Phase 3 trials are available in the searched sources. |
The primary available safety data comes from the CHIARA MIA 1 Trial, a short-term, early-phase study [2].
Although development for heart failure has stopped, recent research has uncovered a new potential application for this compound, which comes with its own safety considerations [3] [4].
The diagram below illustrates the shift in the understood mechanism of action and the associated safety implications.
The table below contrasts the distinct mechanisms and associated bleeding risks of fulacimstat and traditional antifibrinolytic agents.
| Feature | This compound (Chymase Inhibitor) | Traditional Fibrinolytic Therapy (e.g., tPA) | Antifibrinolytic Agents (e.g., Tranexamic Acid) | |
|---|---|---|---|---|
| Molecular Target | Chymase (a serine protease within mast cells) [1] [2] | Plasminogen (converting it to plasmin) | Plasmin (preventing the breakdown of fibrin) [3] | |
| Primary Mechanism | Prevents chymase from inactivating plasmin within the fibrin clot, enabling localized fibrinolysis [1] [2] | Systemically activates plasmin to break down fibrin clots systemically [4] | Systemically inhibits plasmin to prevent clot breakdown (promotes clotting) [3] | |
| Therapeutic Goal | Profibrinolytic: Promotes safe clot resolution [1] | Profibrinolytic: Promotes rapid clot dissolution [4] | Antifibrinolytic: Prevents or reduces bleeding [3] | |
| Theoretical Bleeding Risk | Low - Action is locally confined to the site of clot and mast cell degranulation [1] [2] | High - Systemic action disrupts hemostasis throughout the body [5] [4] | Increased Thrombotic Risk - Can cause clots in veins and lungs [3] |
This proposed low bleeding risk is supported by preclinical models. In animal studies, genetic knockout of the chymase analogue or its pharmacological inhibition accelerated thrombolysis without affecting bleeding time and hemostasis [2].
The following table summarizes key experimental findings that highlight this compound's profile.
| Study Type / Agent | Key Experimental Findings | Reported Bleeding Risk / Safety Profile | |
|---|---|---|---|
| Preclinical (this compound) | In vivo models showed accelerated thrombolysis and prevention of thrombus growth [1] [2]. | No effect on bleeding time or hemostasis in animal models [2]. | |
| Clinical Trial (this compound) | CHIARA MIA 2 trial in post-myocardial infarction patients: No significant effect on cardiac remodeling. Achieved plasma concentrations ~10x the predicted therapeutic level [6] [7]. | Safe and well-tolerated, with no major bleeding concerns reported in the study [6]. | |
| Clinical Data (Traditional Fibrinolytics) | Meta-analysis of RCTs: Fibrinolytic therapy for STEMI is associated with a significantly higher rate of intracranial bleeding compared to primary PCI (OR 0.17; 95% CI 0.06 to 0.50, P = 0.001) [4]. | Major in-hospital bleeding is a strong predictor of increased one-year mortality [5]. |
To help you evaluate the quality of the underlying research, here are the methodologies from the key studies cited.
The following diagram illustrates the core proposed mechanism that underlies this compound's potential for low bleeding risk.